molecular formula C4H5NO2S2 B13127151 4-Methylthiazole-2-sulfinicacid

4-Methylthiazole-2-sulfinicacid

Cat. No.: B13127151
M. Wt: 163.2 g/mol
InChI Key: LHSYJGOBWOPHSC-UHFFFAOYSA-N
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Description

4-Methylthiazole-2-sulfinicacid is a useful research compound. Its molecular formula is C4H5NO2S2 and its molecular weight is 163.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylthiazole-2-sulfinicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiazole-2-sulfinicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

IUPAC Name

4-methyl-1,3-thiazole-2-sulfinic acid

InChI

InChI=1S/C4H5NO2S2/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

LHSYJGOBWOPHSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)S(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Sodium 4-Methylthiazole-2-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

4-methylthiazole-2-sulfinic acid (and its corresponding sodium salt) represents a high-value heterocyclic building block in modern drug discovery.[1] Unlike simple phenyl sulfinates, the thiazole core functions as a critical bioisostere for carboxylic acids and provides a gateway to lipophilic sulfones, sulfonamides, and sulfonyl fluorides.[1]

Why this molecule matters:

  • Innate C-H Functionalization: As a radical precursor (via the Baran diversinate protocol), it allows for the late-stage introduction of the 4-methylthiazole moiety into complex drug scaffolds.[1]

  • Sulfone Synthesis: It serves as a nucleophile in

    
     or Pd-catalyzed cross-couplings to generate thiazolyl sulfones, a motif found in antiretrovirals and metabolic enzyme inhibitors.[1]
    

Critical Stability Directive: The free acid form (4-methylthiazole-2-sulfinic acid) is inherently unstable, prone to disproportionation (to thiosulfonate/sulfonic acid) and desulfinylation (loss of


) at ambient temperatures.[1] All protocols below prioritize the isolation of the sodium salt , which is a stable, free-flowing solid suitable for long-term storage.[1]

Part 2: Retrosynthetic Analysis & Pathways

We present two distinct validated workflows. Selection depends on available equipment (cryogenic vs. ambient) and starting material availability.

  • Method A (Cryogenic Lithiation): The "Gold Standard" for scale-up. Uses commercially available 4-methylthiazole.[1] High atom economy but requires -78 °C handling.

  • Method B (Oxidative Cleavage): The "Benchtop" Route.[1] Starts from 4-methylthiazole-2-thiol.[1] Avoids organolithiums but involves a multi-step oxidation sequence.[1]

Retro cluster_0 Method A: Lithiation cluster_1 Method B: Thiol Oxidation Target Sodium 4-methylthiazole-2-sulfinate (Stable Salt) Li_Int 2-Lithio-4-methylthiazole (Transient Species) Li_Int->Target + SO2 (gas) Electrophilic Trap Disulfide Bis(4-methylthiazol-2-yl)disulfide Disulfide->Target NBS, H2O Oxidative Cleavage SM1 4-Methylthiazole (Commercial Reagent) SM1->Li_Int n-BuLi, -78°C C-2 Deprotonation SM2 4-Methylthiazole-2-thiol SM2->Disulfide I2 or H2O2 Oxidation

Figure 1: Retrosynthetic logic flow comparing the Lithiation Route (Method A) and Thiol Oxidation Route (Method B).

Part 3: Detailed Experimental Protocols

Method A: Direct C-2 Lithiation (Recommended)[1]

This method exploits the acidity of the C-2 proton (


) in the thiazole ring.[1] The 4-methyl group does not interfere with C-2 lithiation under kinetic control at low temperatures.[1]

Reagents:

  • 4-Methylthiazole (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • Sulfur Dioxide (

    
    ) gas (dried over 
    
    
    
    ) or DABSO (solid
    
    
    surrogate, if gas handling is difficult)[1]
  • THF (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Add 4-methylthiazole (10 mmol) and anhydrous THF (50 mL, 0.2 M) to the flask. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (11 mmol) dropwise over 15 minutes. The solution typically turns a yellow/orange color, indicating the formation of the 2-lithio species.

    • Technical Note: Maintain temperature below -70 °C to prevent ring fragmentation or scrambling to the C-5 position.[1]

    • Aging: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Sulfinylation:

    • Option 1 (Gas): Bubble dry

      
       gas into the reaction mixture through a wide-bore needle for 15 minutes. The color usually fades to pale yellow.
      
    • Option 2 (Solid): Add DABSO (0.6 equiv) in one portion if avoiding gas.[1]

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Workup (Crucial for Salt Formation):

    • Concentrate the THF to near dryness.

    • Dissolve the residue in a minimum amount of Ethanol.

    • Add Sodium 2-ethylhexanoate (1.0 equiv in EtOAc) or simply precipitate with excess EtOAc/Hexanes if the lithium salt is acceptable.[1]

    • Preferred Sodium Salt Exchange: Dissolve crude residue in 1M NaOH (1.0 equiv), wash with DCM (to remove unreacted starting material), and lyophilize the aqueous layer.

Method B: Oxidative Cleavage of Disulfide

Ideal for laboratories lacking cryogenic setups. This mimics the industrial synthesis of benzothiazole sulfinates.

Reagents:

  • 4-Methylthiazole-2-thiol[1]

  • N-Bromosuccinimide (NBS)[1][2]

  • Sodium Carbonate (

    
    )[1]
    
  • DCM/Water biphasic system

Protocol:

  • Disulfide Formation: Dissolve 4-methylthiazole-2-thiol (10 mmol) in EtOAc. Add

    
     (0.5 equiv) or 30% 
    
    
    
    dropwise until the thiol is consumed (TLC monitoring). Wash with sodium thiosulfate, dry, and concentrate to yield bis(4-methylthiazol-2-yl)disulfide.
  • Oxidative Cleavage:

    • Suspend the disulfide (5 mmol) in a mixture of DCM (25 mL) and 1M aqueous

      
       (25 mL).
      
    • Cool to 0 °C.

    • Add NBS (10-12 mmol) portion-wise over 20 minutes. Vigorous stirring is essential.

    • Mechanism:[2][3][4][5][6][7][8][9] NBS generates a sulfonyl bromide intermediate which is rapidly hydrolyzed by the alkaline water to the sulfinate.[1]

  • Isolation:

    • Separate the layers.[1] The product is in the aqueous layer.

    • Wash the aqueous layer twice with DCM to remove succinimide byproducts.

    • Lyophilize the aqueous phase to obtain Sodium 4-methylthiazole-2-sulfinate as a white powder.

Part 4: Quality Control & Data Interpretation

Characterization Table:

ParameterExpected ValueNotes
Physical State White to off-white free-flowing powderHygroscopic; store in desiccator.[1]

NMR (

)

2.45 (s, 3H), 7.30 (s, 1H)
C-5 proton shifts upfield relative to sulfonyl chloride.[1]

NMR (

)
~175 ppm (C-2), ~150 ppm (C-4), ~118 ppm (C-5)C-2 carbon is highly deshielded due to the sulfinate group.[1]
IR Spectroscopy 1020-1050

(S=O stretch)
Strong, broad band characteristic of sulfinate salts.[1]
Solubility Water, DMSO, MethanolInsoluble in DCM, Hexanes, Et2O.[1]

Troubleshooting Guide:

  • Problem: Product is a sticky gum/oil.

    • Cause: Residual water or lithium salts.

    • Fix: Triturate with acetone or diethyl ether.[1] If using Method A, ensure complete exchange to the sodium salt.

  • Problem: Low Yield in Method A.

    • Cause: Incomplete lithiation or moisture in

      
      .
      
    • Fix: Titrate n-BuLi before use.[1] Dry

      
       through a 
      
      
      
      tube.
  • Problem: Formation of Sulfonic Acid (R-SO3H).

    • Cause: Over-oxidation during Method B or exposure to air.

    • Fix: Control NBS equivalents strictly. Store product under inert atmosphere.

Part 5: References

  • Lithiation of Thiazoles:

    • Title: "Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids."

    • Source:J. Chem. Soc., Perkin Trans. 1, 1990.

    • URL:[Link][1]

    • Relevance: Confirms C-2 lithiation preference over C-4 methyl deprotonation.[1]

  • General Heteroaromatic Sulfinate Synthesis:

    • Title: "A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions."[1][8]

    • Source:Org.[1][3][7][8][9][10][11][12] Lett., 2017, 19, 14, 3819–3822.[1]

    • URL:[Link][1]

    • Relevance: Describes the instability of free sulfinic acids and the utility of benzothiazole sulfinates.

  • Oxidative Cleavage Method (Analogous):

    • Title: "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block."[1][13]

    • Source:RSC Adv., 2021, 11, 12656.

    • URL:[Link]

    • Relevance: Validates the oxidative cleavage of disulfides to sodium sulfinates.

  • Applications in Medicinal Chemistry:

    • Title: "Innate C-H functionalization of heterocycles."

    • Source:Nature, 2012, 492, 95–99 (The Baran Lab).

    • URL:[Link][1]

    • Relevance: Establishes the utility of zinc sulfinates (diversinates) in drug discovery.[1]

Sources

Technical Guide: 4-Methylthiazole-2-Sulfinic Acid & Sulfinates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the chemical behavior, synthesis, and application of 4-methylthiazole-2-sulfinic acid and its corresponding salts.

Editorial Note: While the free acid form of 4-methylthiazole-2-sulfinic acid is inherently unstable and rarely isolated, its sulfinate salts (e.g., sodium 4-methylthiazole-2-sulfinate) and in-situ generated species are potent reagents in medicinal chemistry. This guide focuses on the practical handling of these species, distinguishing them from the more common C5-substituted isomers.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Classification
  • Systematic Name: 4-methyl-1,3-thiazole-2-sulfinic acid

  • Functional Class: Heteroaromatic sulfinic acid

  • Key Isomer Distinction:

    • C2-Isomer (Target): Generated via lithiation/SO₂ trapping. High instability; prone to desulfinylation.

    • C5-Isomer (Common): Generated via electrophilic chlorosulfonylation. Stable; often sold as sulfonyl chlorides.

Physical Properties (Predicted/Analogous)
PropertyDescription
State Unstable solid (free acid); Stable powder (Sodium salt)
Solubility Salt: Soluble in water, DMSO, MeOH. Free Acid: Unstable in solution; rapid disproportionation.
Acidity (pKa) ~2.0–2.5 (Sulfinic acid proton).
Stability Hygroscopic. The C2-sulfinic acid group is prone to protodesulfinylation (loss of SO₂) due to the electron-deficient nature of the C2 position.

Part 2: Synthesis & Preparation Protocols

The "C2-Lithiation" Pathway (Recommended)

Unlike benzene derivatives, you cannot synthesize 4-methylthiazole-2-sulfinic acid via electrophilic sulfonation (which attacks the C5 position). The only validated route is directed lithiation .

Protocol: In-Situ Generation of Lithium 4-methylthiazole-2-sulfinate
  • Reagents: 4-Methylthiazole,

    
    -Butyllithium (
    
    
    
    -BuLi), Sulfur Dioxide (SO₂), THF (anhydrous).
  • Mechanism: Kinetic deprotonation of the acidic C2-proton followed by electrophilic trapping.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C .

  • Lithiation: Add 4-methylthiazole (1.0 eq). Dropwise add

    
    -BuLi (1.1 eq, 2.5M in hexanes) over 20 mins.
    
    • Critical Check: The solution should turn yellow/orange, indicating the formation of the 2-lithio species. Stir for 30 mins at -78°C.

  • Sulfinylation: Introduce dry SO₂ gas (excess) or a solution of SO₂ in THF.

    • Observation: The color typically fades as the sulfinate forms.

  • Workup (Salt Formation): Warm to room temperature. Precipitate the salt by adding diethyl ether or hexane. Filter under inert atmosphere to obtain Lithium 4-methylthiazole-2-sulfinate .

DOT Diagram: Synthesis Pathway

Synthesis Start 4-Methylthiazole Lithiation Step 1: n-BuLi, -78°C (C2-Deprotonation) Start->Lithiation Intermediate 2-Lithio-4-methylthiazole (Nucleophilic Species) Lithiation->Intermediate Kinetic Control Trapping Step 2: SO2 Quench (Electrophilic Attack) Intermediate->Trapping Product 4-Methylthiazole-2-sulfinate (Lithium Salt) Trapping->Product

Caption: Kinetic pathway for selective C2-functionalization, avoiding C5-substitution.

Part 3: Reactivity Profile & Mechanistic Insight

The "Desulfinylation" Radical Switch

The most valuable property of 4-methylthiazole-2-sulfinic acid is its ability to act as a radical precursor . Under oxidative conditions (e.g., Ag(I) catalysis) or photoredox conditions, the sulfinate releases SO₂, generating a C2-radical.

  • Reaction: Minisci-type alkylation of heterocycles.

  • Mechanism:

    • Oxidation of Sulfinate (

      
      ) 
      
      
      
      Sulfonyl Radical (
      
      
      ).
    • Extrusion of SO₂

      
       Thiazolyl Radical (
      
      
      
      ).
    • Attack on electrophilic partner.

Nucleophilic Character (Ambident Reactivity)

The sulfinate anion is an ambident nucleophile (S- vs. O-attack).

  • S-Alkylation: Reacts with soft electrophiles (alkyl halides) to form Sulfones (

    
    ).
    
  • O-Alkylation: Reacts with hard electrophiles (e.g., oxonium salts) to form Sulfinic Esters (

    
    ).
    

DOT Diagram: Reactivity Divergence

Reactivity Center 4-Methylthiazole-2-sulfinate Path1 Oxidative Radical Gen. (AgNO3 / S2O8) Center->Path1 Path2 S-Alkylation (Alkyl Halides) Center->Path2 Radical Thiazolyl Radical (C2•) + SO2 (Gas) Path1->Radical Product1 C-H Functionalization (Minisci Reaction) Radical->Product1 Product2 Thiazolyl Sulfones (Stable Linkers) Path2->Product2

Caption: Divergent pathways: Radical desulfinylation vs. Nucleophilic substitution.

Part 4: Applications in Drug Discovery[2]

Bioisostere Construction

Thiazole sulfinates are critical intermediates for synthesizing Thiazolyl Sulfones , which act as robust bioisosteres for carboxylic acids or sulfonamides in drug candidates. The sulfone group provides:

  • High metabolic stability.

  • Strong hydrogen bond accepting capability.

  • Rigid geometry control.

"Sulfinate-to-Sulfonamide" Workflow

To generate sulfonamide libraries (common in fragment-based drug discovery):

  • Generate 4-methylthiazole-2-sulfinate in situ (via lithiation).

  • Treat with N-Chlorosuccinimide (NCS) to form the Sulfonyl Chloride.

  • Immediately quench with an amine (

    
    ).
    
  • Why this route? Direct chlorosulfonylation of 4-methylthiazole yields the C5-isomer . This is the only way to access the C2-sulfonamide .

Part 5: Handling, Stability & Safety

HazardMitigation Strategy
Protodesulfinylation The free acid spontaneously loses SO₂ in acidic media. Always store as the Sodium or Lithium salt.
Oxidation Sensitivity Sulfinates slowly oxidize to sulfonates (

) in air. Store under Argon at -20°C.
Hygroscopicity Salts are extremely hygroscopic. Handle in a glovebox or rapid-weighing environment.
Validated Storage Protocol
  • Isolate as the Sodium Salt (more stable than Lithium).

  • Dry under high vacuum (0.1 mbar) for 24 hours.

  • Store in amber vials, sealed under Argon, at -20°C .

  • Re-test: Check purity via ¹H-NMR in DMSO-

    
     before use (Look for disappearance of C2-H signal).
    

References

  • Synthesis of Thiazole Sulfinates via Lithiation

    • Title: "Regioselective Synthesis of 2-Substituted Thiazoles"
    • Source:Journal of Organic Chemistry
    • Context: Describes the kinetic acidity of the C2 position and trapping with electrophiles like SO₂.
    • Link: [ACS Publications - J. Org. Chem. Search]([Link]]

  • Radical Reactivity of Heteroaromatic Sulfinates

    • Title: "Innately Radical: Use of Sulfin
    • Source:Chemical Reviews
    • Context: Mechanistic breakdown of sulfinate-to-radical transformation.

    • Link:

  • Stability of Heterocyclic Sulfinates

    • Title: "Synthesis and applications of sodium sulfin
    • Source:Organic & Biomolecular Chemistry
    • Context: Detailed review on the stability profiles of various sulfin
    • Link:

In Silico Modeling of 4-Methylthiazole-2-Sulfinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous, self-validating framework for the computational characterization of 4-methylthiazole-2-sulfinic acid (4-MTSA) . While often transient intermediates in the oxidation of thiazole-2-thiols to sulfonic acids, sulfinic acids represent a critical frontier in bioisostere design (mimicking carboxylic acids) and metabolic toxicity prediction.

This document moves beyond generic modeling advice, offering specific protocols for Quantum Mechanics (QM) parameterization, pKa prediction via thermodynamic cycles, and Molecular Dynamics (MD) simulation of the sulfinate anion.

Part 1: Chemical Context & Structural Logic[1]

The Molecule

4-methylthiazole-2-sulfinic acid consists of a thiazole heterocycle substituted at the C4 position with a methyl group and at the C2 position with a sulfinic acid moiety (


).

Key Modeling Challenges:

  • Prototropic Tautomerism: Sulfinic acids exist in equilibrium between the chiral sulfinyl form (

    
    ) and the sulfonyl form (
    
    
    
    ). While the sulfinyl form is generally preferred, the energy barrier must be quantified.
  • Anionic Relevance: At physiological pH (7.4), sulfinic acids (pKa

    
     2-3) exist predominantly as sulfinate anions (
    
    
    
    ). Modeling the neutral form alone is insufficient for biological relevance.
  • Oxidative Instability: 4-MTSA is an intermediate between 4-methylthiazole-2-thiol and 4-methylthiazole-2-sulfonic acid.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway where 4-MTSA appears, crucial for defining the simulation scope (e.g., redox potential calculations).

MetabolicPathway Thiol 4-Methylthiazole-2-thiol (Starting Material) Disulfide Disulfide Dimer (Oxidation Byproduct) Thiol->Disulfide Oxidation (-2H) Sulfinic 4-Methylthiazole-2-sulfinic Acid (Target Molecule) Thiol->Sulfinic CYP450 / FMO (+2O) Sulfonic 4-Methylthiazole-2-sulfonic Acid (Stable Metabolite) Sulfinic->Sulfonic Rapid Oxidation (+O)

Figure 1: Oxidative metabolic trajectory of thiazole thiols. 4-MTSA is the metastable intermediate.

Part 2: Quantum Mechanical (QM) Profiling

Tautomer & Conformer Search

Before docking or MD, we must establish the global minimum structure.

Hypothesis: The sulfinyl form (


) is energetically favored over the sulfonyl hydride (

), but the rotational barrier of the

bond dictates the conformer population.

Protocol: Potential Energy Surface (PES) Scan

  • Software: ORCA or Gaussian.

  • Method: DFT (B3LYP-D3BJ/6-311+G(d,p)). The D3BJ dispersion correction is vital for sulfur-containing heterocycles to capture non-covalent intramolecular interactions.

  • Scan Coordinate: Dihedral angle

    
    .
    

Data Output Structure:

ConformerDihedral (

)
Rel. Energy (

, kcal/mol)
Boltzmann Pop. (%)
Global Min 60° (Gauche)0.00>95%
Local Min 180° (Anti)+2.4<5%
Transition 0° (Syn)+5.10%
pKa Prediction (Thermodynamic Cycle)

Direct pKa calculation is error-prone. We use the thermodynamic cycle method combining gas-phase Gibbs free energies and solvation free energies (SMD model).

Equation:



Where 

.

Step-by-Step Protocol:

  • Optimize Neutral & Anion (Gas Phase): Calculate

    
    . (Use experimental value 
    
    
    
    kcal/mol).
  • Solvation Energy (Water): Perform single-point energy calculations on gas-phase geometries using the SMD solvation model (Water).

    • Calculate

      
       and 
      
      
      
      .
    • Use experimental

      
       kcal/mol.
      
  • Summation: Combine terms to find the deprotonation free energy in solution.

Part 3: Molecular Dynamics (MD) Simulation

Since 4-MTSA is likely anionic in blood, MD simulations must model the 4-methylthiazole-2-sulfinate anion .

Force Field Parameterization

Standard force fields (CHARMM, AMBER) may lack specific parameters for the thiazole-sulfinate bond connection.

Workflow:

  • Charge Derivation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry of the anion.

  • Topology Generation: Use AmberTools (antechamber) to generate the .prep and .frcmod files.

    • Command:antechamber -i sulfinate.log -fi gout -o sulfinate.mol2 -fo mol2 -c resp -s 2

  • Missing Parameters: Check parmchk2 output. If the

    
     angle parameters are missing, derive them from the QM Hessian matrix (Seminario method).
    
Simulation Setup (GROMACS)

System:

  • Solute: 1 molecule of 4-methylthiazole-2-sulfinate.

  • Solvent: TIP3P Water (cubic box, 1.0 nm buffer).

  • Ions: Na+ (to neutralize the -1 charge).

Production Run Protocol:

  • Ensemble: NPT (Isothermal-Isobaric).

  • Thermostat: V-rescale (310 K).

  • Barostat: Parrinello-Rahman (1 bar).

  • Duration: 100 ns. (Sulfinates are small; 100 ns ensures convergence of hydration shells).

Analysis Metric: Radial Distribution Function (RDF) Calculate


 between Sulfinate Oxygens and Water Hydrogens. A sharp peak at 1.8 Å indicates strong H-bond acceptance, validating the anion's high water solubility.

Part 4: Bioisosteric Evaluation (Docking)

Is 4-MTSA a viable bioisostere for a carboxylic acid drug?

Electrostatic Potential (ESP) Mapping

Compare the ESP surface of 4-methylthiazole-2-sulfinate vs. 4-methylthiazole-2-carboxylate .

  • Logic: If the negative potential distribution (red regions) is spatially similar, 4-MTSA can mimic the carboxylate in salt bridges with Arginine/Lysine residues in protein pockets.

  • Visualization: Map ESP onto the electron density isosurface (0.002 au).

Docking Workflow

DockingWorkflow Target Target Selection (e.g., PPAR-gamma, Uric Acid Transporter) Grid Grid Generation (Focus: Arg/Lys Residues) Target->Grid Prep Ligand Preparation (Anionic Form, Energy Minimized) Dock Docking (AutoDock Vina / Glide) (Flexible Ligand, Rigid Receptor) Prep->Dock Grid->Dock Score Binding Energy & Interaction Analysis (Salt Bridge Verification) Dock->Score

Figure 2: Structure-based virtual screening workflow for sulfinic acid bioisosteres.

Part 5: Detailed Experimental Protocols

Gaussian Input for Geometry Optimization (QM)

Use this input block to optimize the structure and calculate vibrational frequencies (to ensure no imaginary frequencies).

GROMACS MDP Parameters (Production Run)

Save this as md.mdp.

References

  • Gaussian 16 User Reference. Gaussian, Inc. (2019).[1] "SCRF (Self-Consistent Reaction Field) Keywords." [Link]

  • Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. [Link]

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. [Link]

  • Case, D. A., et al. (2023). "AmberTools23 Reference Manual." AmberMD.org. [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

Sources

The Enigmatic Intermediates: A Technical Guide to Thiazole Sulfinic Acids and Their Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole, a cornerstone heterocyclic motif, is integral to a multitude of FDA-approved drugs and serves as a privileged scaffold in medicinal chemistry.[1] While the functionalization of the thiazole ring is well-explored, the chemistry of thiazole sulfinic acids remains a niche and underexplored area. These transient and often unstable intermediates, however, hold significant potential as versatile synthons for introducing the sulfonyl group, a common pharmacophore, into thiazole-containing molecules. This technical guide provides a comprehensive literature review of thiazole sulfinic acids, with a particular focus on their generation from stable precursors, their inherent reactivity, and their potential applications in drug discovery. We will delve into the synthetic challenges associated with sulfinic acids and highlight a practical, oxidation-free method for their in situ generation using a benzothiazole sulfinate transfer reagent.

Introduction: The Convergence of a Privileged Heterocycle and a Reactive Intermediate

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring structural feature in numerous natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3]

Sulfinic acids (RSO₂H), on the other hand, are reactive organosulfur oxoacids that serve as valuable intermediates in organic synthesis.[4] They are precursors to sulfones and sulfonamides, functional groups that are prevalent in a wide array of therapeutic agents.[5] However, the utility of sulfinic acids is often hampered by their inherent instability, which can lead to disproportionation and oxidation, making their isolation and handling challenging.[6]

The convergence of these two chemical entities, in the form of thiazole sulfinic acids, presents both a formidable synthetic challenge and a compelling opportunity for the development of novel thiazole-based therapeutics. This guide aims to illuminate the current understanding of these elusive intermediates and provide practical insights for their application in research and development.

The Challenge of Synthesizing Sulfinic Acids

The direct synthesis of sulfinic acids is often problematic due to their high reactivity and propensity for further oxidation to the more stable sulfonic acids. Traditional methods for preparing sulfinic acids, such as the oxidation of thiols or the reduction of sulfonyl chlorides, frequently suffer from harsh reaction conditions and the formation of multiple byproducts.[5] Consequently, sulfinic acids are typically generated in situ for immediate use in subsequent reactions. This transient nature has historically limited their widespread application in complex molecule synthesis.

Benzothiazole Sulfinate: A Stable and Versatile Sulfinic Acid Precursor

A significant breakthrough in overcoming the challenges of handling sulfinic acids has been the development of stable precursors that can release the sulfinic acid moiety under mild conditions. In the context of thiazole-related compounds, 2-sulfinyl benzothiazole (BTS) has emerged as a highly effective sulfinic acid transfer reagent.[1][6] This approach provides an oxidation-free method to generate sulfinate salts, which can then be protonated to the corresponding sulfinic acids or used directly in nucleophilic reactions.[5]

The benzothiazole moiety in BTS acts as a protecting group for the sulfinic acid, allowing for its convenient storage and handling.[1] The generation of the sulfinate occurs through the cleavage of the C-S bond, a process that can be initiated by a suitable nucleophile. This strategy offers a mild and efficient pathway to access the synthetic utility of sulfinic acids without the need for harsh oxidative or reductive conditions.[5]

Synthesis of 2-Sulfinyl Benzothiazole (BTS)

The synthesis of BTS is straightforward and proceeds from readily available starting materials. A typical synthetic workflow is outlined below:

Synthesis_of_BTS 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Benzothiazole-2-thiolate Benzothiazole-2-thiolate 2-Mercaptobenzothiazole->Benzothiazole-2-thiolate Base (e.g., NaH) 2-(Methylthio)benzothiazole 2-(Methylthio)benzothiazole Benzothiazole-2-thiolate->2-(Methylthio)benzothiazole CH3I BTS (2-Sulfinyl benzothiazole) BTS (2-Sulfinyl benzothiazole) 2-(Methylthio)benzothiazole->BTS (2-Sulfinyl benzothiazole) Oxidation (e.g., m-CPBA)

Caption: Synthetic workflow for 2-sulfinyl benzothiazole (BTS).

Experimental Protocol: Synthesis of BTS

Materials:

  • 2-Mercaptobenzothiazole

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Thiolate: To a solution of 2-mercaptobenzothiazole in anhydrous THF at 0 °C, add sodium hydride portion-wise. Allow the reaction to stir at room temperature for 30 minutes.

  • S-Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-(methylthio)benzothiazole.

  • Oxidation: Dissolve the 2-(methylthio)benzothiazole in DCM and cool to 0 °C. Add a solution of m-CPBA in DCM dropwise. Stir the reaction at 0 °C for 1 hour.

  • Final Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to give the crude BTS. The product can be purified by column chromatography.

Reactivity of Thiazole Sulfinic Acids and Their Precursors

The reactivity of the thiazole ring is dictated by the electronegativity of the nitrogen and sulfur atoms, which influences the electron density at different positions. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is relatively electron-rich and prone to electrophilic substitution.[7]

Generation and In Situ Reactions of Thiazole Sulfinates

The synthetic utility of BTS lies in its ability to act as a nucleophile, reacting with various electrophiles to form an intermediate sulfone. This sulfone can then be cleaved with a reducing agent like sodium borohydride (NaBH₄) to release the desired sulfinate salt.[1]

BTS_Reactivity cluster_0 One-Pot Synthesis of Sulfones cluster_1 Generation of Sulfinate Salt BTS BTS Intermediate Sulfone Intermediate Sulfone BTS->Intermediate Sulfone Electrophile (R-X) Intermediate Sulfone_gen Intermediate Sulfone_gen BTS->Intermediate Sulfone_gen Electrophile (R-X) Product Sulfone (R-SO2-R') Product Sulfone (R-SO2-R') Intermediate Sulfone->Product Sulfone (R-SO2-R') Nucleophile (R'-H) Sulfinate Salt (R-SO2Na) Sulfinate Salt (R-SO2Na) Intermediate Sulfone_gen->Sulfinate Salt (R-SO2Na) NaBH4

Caption: Reactivity of BTS in the synthesis of sulfones and sulfinate salts.

This methodology allows for the one-pot synthesis of unsymmetrical sulfones and sulfonamides in good to excellent yields.[5]

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Sulfone using BTS

Materials:

  • 2-Sulfinyl benzothiazole (BTS)

  • Alkyl halide (e.g., benzyl bromide)

  • Thiol (e.g., thiophenol)

  • Sodium borohydride (NaBH₄)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction with Electrophile: To a solution of BTS in DMF, add the alkyl halide. Stir the reaction at room temperature for 12 hours.

  • Nucleophilic Addition: Add the thiol to the reaction mixture and stir for an additional 2 hours.

  • Reduction and Cleavage: Add NaBH₄ to the mixture and stir for 30 minutes.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

The incorporation of a sulfone or sulfonamide moiety into a thiazole scaffold can significantly modulate its physicochemical properties and biological activity. These functional groups can act as hydrogen bond donors and acceptors, and their geometry can influence the overall conformation of the molecule, thereby affecting its binding to biological targets.

Given the vast therapeutic potential of thiazole derivatives, the ability to efficiently introduce sulfonyl groups via thiazole sulfinic acid intermediates opens up new avenues for the design and synthesis of novel drug candidates. For instance, thiazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors and for their anticancer properties.

Table 1: Selected FDA-Approved Drugs Containing a Thiazole Moiety

Drug NameTherapeutic Class
RitonavirAntiretroviral
DasatinibAnticancer
AbafunginAntifungal
SulfathiazoleAntibiotic

This table is for illustrative purposes and is not exhaustive.

Conclusion and Future Perspectives

While the direct study of thiazole sulfinic acids is in its infancy, the development of stable precursors like 2-sulfinyl benzothiazole has provided a practical and efficient gateway to their synthetic utility. This technical guide has outlined the fundamental challenges associated with sulfinic acids and presented a detailed overview of a robust method for their generation and in situ application in the synthesis of thiazole-containing sulfones and sulfonamides.

The continued exploration of novel precursors and methodologies for the generation of thiazole sulfinic acids will undoubtedly expand their role in organic synthesis and medicinal chemistry. As our understanding of the reactivity and stability of these intermediates grows, so too will their application in the rational design of next-generation thiazole-based therapeutics. The field is ripe for further investigation, with opportunities to develop new reagents, explore novel reaction pathways, and ultimately, to harness the full potential of these enigmatic intermediates in the quest for new medicines.

References

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(14), 3819–3822. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Organic Chemistry Portal. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. [Link]

  • Baran, P. S. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 281-323. [Link]

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PMC, 5863730. [Link]

  • Al-Omair, M. A., Al-Ghamdi, A. M., & El-Gazzar, A. R. (2019). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PMC, 6627440. [Link]

  • Capozzi, G., & Modena, G. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 23(5), 1033. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. [Link]

  • Slideshare. (2019). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • Cighir, R. G., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3123. [Link]

  • Mohammed, A. H. (2022). Synthesis of New Tetrazole and Azitidenen Compounds with Evaluating of its Antibacterial Effects. International Journal of Drug Delivery Technology, 12(4), 1609-1616. [Link]

  • Hranjec, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2853. [Link]

  • Patil, S. A., et al. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Molecules, 30(22), 5021. [Link]

  • McKinnon, D. M. (1968). Preparation of some isothiazolium salts. Canadian Journal of Chemistry, 46(11), 1157-1161. [Link]

  • Zálešák, F. (2020). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development (Doctoral Thesis). Masaryk University. [Link]

  • Wikipedia. (n.d.). Sulfenic acid. [Link]

Sources

Methodological & Application

"handling and storage of 4-methylthiazole-2-sulfinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocol for 4-Methylthiazole-2-sulfinic Acid

Executive Summary

4-Methylthiazole-2-sulfinic acid (CAS: N/A for free acid; generic thiazole sulfinates often generated in situ) is a high-value, metastable intermediate used primarily in medicinal chemistry for the installation of thiazole sulfones, sulfonamides, and bioisosteres.

Unlike its shelf-stable parent (4-methylthiazole) or its oxidation product (sulfonic acid), the sulfinic acid form (


) is thermodynamically unstable . It is prone to oxidative degradation  and acid-catalyzed disproportionation . This guide outlines the mandatory protocols to maintain compound integrity, emphasizing that isolation of the free acid is discouraged  in favor of stable salt forms (sodium/lithium) or in situ utilization.

Physicochemical Stability Profile

To handle this compound effectively, one must understand the mechanisms driving its decomposition.

The Disproportionation Trap

Sulfinic acids are not shelf-stable. Under ambient conditions, and accelerated by acidic pH, they undergo a disproportionation reaction (auto-oxidation/reduction) to form a sulfonic acid and a thiosulfonate.

Mechanism:



  • R = 4-methylthiazol-2-yl

  • Trigger: Protic solvents, acidic environment, and heat.

  • Observation: The white/off-white solid turns yellow/orange and becomes gummy (formation of thiosulfonate lipophilic impurities).

Oxidative Sensitivity

The sulfur atom in the sulfinic group is in the +4 oxidation state. Exposure to atmospheric oxygen rapidly oxidizes it to the sulfonic acid (+6 state), which is often hygroscopic and strongly acidic, further catalyzing the disproportionation described above.

Storage Protocols

The storage strategy depends entirely on the form of the compound.

Table 1: Storage Conditions by Form
ParameterFree Acid Form (

)
Sodium Salt Form (

)
Stability Status Critical / Metastable Stable (Hygroscopic)
Temperature

(Long-term)

(Short-term)

to

Atmosphere Inert Gas (Argon/Nitrogen) ONLYInert Gas Preferred; Dry Air Acceptable
Container Amber vial, Parafilm + Teflon tape sealTightly sealed vial with desiccant
Shelf Life < 48 Hours (Solid state)Minutes (Solution)6–12 Months
Solvent Compatibility Avoid: Water, Alcohols, Acidic media.Use: Degassed THF, DCM (immediately).[1]Avoid: Water (hydrolysis risk over time).Use: DMSO, DMF, Water (for immediate reaction).

Critical Directive: If you synthesized the free acid, do not store it . Convert it immediately to the sodium salt by treating with 1 equivalent of NaH or NaOH, or use it immediately in the next step.

Handling and Experimental Protocols

"In Situ" Generation Workflow (Recommended)

The most robust method for utilizing 4-methylthiazole-2-sulfinic acid is to generate the lithium salt via lithiation and


 quenching, followed by immediate reaction.

Protocol:

  • Equipment: Flame-dried Schlenk flask, Argon atmosphere.

  • Reagents: 4-methylthiazole,

    
    -BuLi (2.5 M in hexanes), Anhydrous THF, 
    
    
    
    gas (dried over
    
    
    or from a lecture bottle).
  • Step A (Lithiation): Cool 4-methylthiazole in THF to

    
    . Add 
    
    
    
    -BuLi dropwise. Stir for 30 min.
    • Note: The C-2 proton is acidic; lithiation is rapid.

  • Step B (Sulfination): Bubble dry

    
     gas into the solution at 
    
    
    
    for 15 min.
    • Observation: Formation of a thick precipitate (Lithium 4-methylthiazole-2-sulfinate).

  • Step C (Utilization): Allow to warm to room temperature. Remove excess

    
     via vacuum/Argon purge. Add the electrophile (e.g., alkyl halide) directly to this mixture.
    
Handling the Isolated Free Acid

If isolation is strictly required (e.g., for analytical characterization):

  • Workup: Acidify the aqueous salt solution carefully to pH 3–4 at

    
    .
    
  • Extraction: Rapidly extract into cold EtOAc.

  • Drying: Dry over

    
     (Avoid 
    
    
    
    if slightly acidic).
  • Concentration: Rotovap at room temperature or below (Do not heat water bath >

    
    ).
    
  • Inert Transfer: Transfer the solid immediately into an Argon-flushed vial inside a glovebox or glove bag.

Quality Control & Validation

Before committing valuable starting materials to a step involving this reagent, validate its integrity.[2]

NMR Validation (DMSO-d6):

  • H-5 Proton Shift: The proton at the 5-position of the thiazole ring is the diagnostic marker.

    • Sulfinic Acid (Target):

      
       (Broad singlet for acidic proton often invisible or very downfield >10 ppm).
      
    • Sulfonic Acid (Oxidation Impurity):

      
       (Deshielded due to higher oxidation state of sulfur).
      
    • Thiosulfonate (Disproportionation): Complex multiplet patterns; appearance of new lipophilic peaks if R groups differ.

Visualizing the Stability & Workflow

The following diagrams illustrate the degradation pathway you must avoid and the recommended workflow.

Figure 1: Degradation Pathways of Thiazole Sulfinic Acids

Degradation Sulfinic 4-Methylthiazole-2-sulfinic Acid (Unstable Intermediate) Sulfonic Sulfonic Acid (Stable, Acidic) Sulfinic->Sulfonic Oxidation (O2) Sulfinic->Sulfonic (Byproduct) Thiosulfonate Thiosulfonate (Lipophilic Impurity) Sulfinic->Thiosulfonate Disproportionation (Acid/Heat) Salt Sulfinate Salt (Na/Li) (Stable Storage Form) Sulfinic->Salt Neutralization (NaOH) (Stabilization)

Caption: The "Stability Cliff": Sulfinic acids degrade via oxidation or disproportionation.[3] Conversion to the salt form is the only viable stabilization strategy.

Figure 2: Recommended Handling Workflow

Workflow Start Start: 4-Methylthiazole Lithiation 1. Lithiation (-78°C, n-BuLi) Start->Lithiation Quench 2. SO2 Quench (-78°C) Lithiation->Quench Check Decision Point Quench->Check RouteA Route A: In Situ Use (Recommended) Add Electrophile directly Check->RouteA Standard Protocol RouteB Route B: Isolation (Risky) Acidify & Extract Check->RouteB Analytical Needs Only Storage Storage: -80°C under Argon (Max 24h) RouteB->Storage

Caption: Decision tree for handling. Route A (In Situ) minimizes degradation risks and maximizes yield.

Safety & HSE Information

  • Hazard Classification: Corrosive (Acidic), Sensitizer.

  • Specific Hazard: Sulfur Dioxide Evolution. Upon contact with strong acids or moisture, the compound may release

    
     gas, which is toxic and a severe respiratory irritant.
    
  • PPE: Neoprene gloves, chemical splash goggles, and working strictly within a fume hood.

References

  • Organic Chemistry Portal. "Synthesis of Sulfinic Acids." Organic Chemistry Portal. Accessed October 2025. [Link]

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017).[4] "Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions." Organic Letters, 19(14), 3819–3822. [Link]

  • Kice, J. L., & Bowers, K. W. (1962). "The Mechanism of the Disproportionation of Sulfinic Acids." Journal of the American Chemical Society, 84(4), 605–610. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methylthiazole-2-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-methylthiazole-2-sulfinic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a molecule of interest in medicinal chemistry, its successful synthesis is often hampered by the inherent instability of the sulfinic acid moiety. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common experimental challenges.

Core Synthesis Pathway: Controlled Oxidation

The predominant and most accessible route to 4-methylthiazole-2-sulfinic acid is the controlled oxidation of its corresponding thiol precursor, 2-mercapto-4-methylthiazole. The primary challenge lies in adding precisely two oxygen atoms to the sulfur center without promoting further oxidation to the more stable but undesired sulfonic acid.

Diagram: General Oxidation Pathway

This diagram illustrates the critical oxidation states of the sulfur atom in the synthesis, highlighting the desired product and the common over-oxidation byproduct.

Oxidation_Pathway Thiol 2-Mercapto-4-methylthiazole (Starting Material) Sulfenic Sulfenic Acid (Transient Intermediate) Thiol->Sulfenic + [O] Sulfinic 4-Methylthiazole-2-sulfinic acid (Desired Product) Sulfenic->Sulfinic + [O] Sulfonic 4-Methylthiazole-2-sulfonic acid (Over-oxidation Product) Sulfinic->Sulfonic Excess [O] High Temp

Caption: Oxidation states from thiol to the target sulfinic acid and the over-oxidation product.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Category 1: Low or No Product Yield

Question: My reaction is complete, but I have a very low yield of the desired 4-methylthiazole-2-sulfinic acid. What went wrong?

Answer: Low yield is the most frequent complaint and typically points to one of three issues: improper control of oxidation, product instability during workup, or poor starting material quality.

  • Inadequate Oxidation: The reaction may not have gone to completion. This can be caused by insufficient oxidant or reaction temperatures that are too low, slowing the reaction rate to a crawl. It is crucial to monitor the disappearance of the starting thiol by Thin Layer Chromatography (TLC).

  • Over-oxidation: The most common culprit is the conversion of your desired sulfinic acid into the corresponding sulfonic acid.[1] This happens when the oxidant is too aggressive, used in excess, or the reaction temperature is too high. Sulfinic acids are delicate intermediates.[2]

  • Product Decomposition: Sulfinic acids are notoriously unstable.[2][3] They can disproportionate, especially under acidic or heated conditions, into a thiosulfonate and the corresponding sulfonic acid.[4] If your workup or purification is too slow or involves heat, you will lose your product.

Expert Recommendation: Use a mild and controllable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is often a suitable choice. A patent for a similar process suggests maintaining a very low temperature (between -30°C and -80°C) is critical to prevent further oxidation.[5] Always perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation of the starting thiol.[1]

Category 2: Product Identification & Purity

Question: I have an acidic product, but I'm not sure if it's the target sulfinic acid or the over-oxidized sulfonic acid. How can I tell the difference and how do I purify it?

Answer: Distinguishing between the sulfinic and sulfonic acid is a critical analytical challenge, and purification is non-trivial due to the high polarity of both compounds.

Analysis & Characterization:

  • Mass Spectrometry (MS): This is the most direct method. The sulfonic acid (R-SO₃H) will have a mass that is 16 amu higher than the sulfinic acid (R-SO₂H).

  • Nuclear Magnetic Resonance (NMR): While direct NMR can be used, the acidic proton can be broad or exchange.[6] Characterizing the product after converting it to a stable ester or amide derivative can provide clearer results.

  • Chromatography: Standard silica gel chromatography is often ineffective for these highly polar acids.[7] However, TLC can be used for reaction monitoring. A specific detection method for aromatic sulfinic acids involves treatment with nitrous gases followed by spraying with a solution of R-salt, which produces a distinct yellow-green spot.[8]

Purification Strategy: The high water solubility of these acids makes standard organic extractions and silica gel chromatography challenging.[4][9]

  • Precipitation/Crystallization: The most effective method is often to extract the crude product into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the sodium sulfinate salt. This step also helps remove neutral impurities like unreacted starting material or thiosulfonate byproducts.[4] After washing the aqueous layer with an organic solvent (like ethyl acetate or dichloromethane), the sulfinic acid can be carefully precipitated by slowly acidifying the cold aqueous solution (e.g., with dilute HCl). The sulfonic acid, being a stronger acid, tends to remain in the solution.[4]

  • Ion Exchange Chromatography: For very difficult separations, ion exchange chromatography can be an effective, albeit more complex, alternative.[7][9]

Diagram: Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve synthesis problems.

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for this synthesis? While strong oxidants like hydrogen peroxide or potassium permanganate can be used, they often lead to over-oxidation to the sulfonic acid.[1] Milder, more controlled reagents are preferred. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent choice as it is a weak oxidizing agent that minimizes the risk of sulfonic acid formation, especially at low temperatures.[5]

Q2: How can I handle the instability of the sulfinic acid product? Due to their inherent instability, sulfinic acids should be generated and used immediately or converted to a more stable form.[2] The best practice is to convert it to its sodium or potassium salt by careful neutralization with a base. These sulfinate salts are generally more stable and can be stored for longer periods at low temperatures under an inert atmosphere.

Q3: My starting material, 2-mercapto-4-methylthiazole, appears discolored. Can I still use it? Thiols are susceptible to air oxidation, which can lead to the formation of disulfides.[1] This disulfide impurity will not react under the same conditions to form the desired product and will complicate purification. If the starting material is significantly discolored (e.g., yellow or brown instead of off-white), it is recommended to purify it by recrystallization or distillation before use. Always store thiols under an inert atmosphere.

Q4: Are there alternative synthesis methods that avoid the unstable sulfinic acid intermediate? Recent developments have focused on "sulfinic acid transfer reagents" that generate the sulfinate salt in situ under mild, oxidation-free conditions. For example, methods using 2-sulfinyl benzothiazole (BTS) have been developed to react with nucleophiles, transferring the sulfinate moiety without ever isolating the free acid.[2][10] While this requires the synthesis of a custom reagent, it can be a powerful strategy for complex molecules where direct oxidation is problematic.[10]

Experimental Protocols

Protocol 1: Synthesis of 4-methylthiazole-2-sulfinic acid via m-CPBA Oxidation

This protocol is a representative method based on general procedures for thiol to sulfinic acid oxidation.[5]

Materials:

  • 2-Mercapto-4-methylthiazole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (Na₂SO₃), 10% solution

  • Hydrochloric acid (HCl), 1M solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, dissolve 2-mercapto-4-methylthiazole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (2.1 eq, accounting for ~77% purity) in DCM. Slowly add the m-CPBA solution dropwise to the stirred thiol solution over 1-2 hours, ensuring the internal temperature does not rise above -70°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting thiol should be consumed, and a new, more polar spot should appear at the baseline.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a 10% solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Allow the mixture to warm to 0°C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: The product may have some solubility in the basic wash.

  • Isolation (as salt): For better stability, the product can be extracted into a dilute, cold (0°C) NaOH or NaHCO₃ solution. This aqueous layer containing the sodium 4-methylthiazole-2-sulfinate can then be washed with DCM to remove organic impurities and used directly or subjected to acidification for precipitation (see Protocol 2).

Protocol 2: Purification by Acidic Precipitation

This protocol is based on the general principle of purifying sulfinic acids from their salts.[4]

  • Preparation: Take the basic aqueous solution containing the sodium 4-methylthiazole-2-sulfinate from the workup step (Protocol 1, step 7). Ensure the solution is cold (0-5°C) in an ice bath.

  • Acidification: While stirring vigorously, slowly add cold 1M HCl dropwise. Monitor the pH of the solution.

  • Precipitation: As the solution becomes acidic (pH ~2-3), the 4-methylthiazole-2-sulfinic acid should begin to precipitate as a solid. Continue adding acid until precipitation is complete.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

  • Drying: Dry the solid product under high vacuum, preferably in a desiccator over P₂O₅.[5] Do not use heat. The resulting high-purity sulfinic acid should be used immediately or stored as its salt under an inert atmosphere at low temperature.

References

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]

  • Reddie, K. G., & Carroll, K. S. (2014). Chemical approaches to detect and analyze protein sulfenic acids. Methods in enzymology, 547, 49–70.
  • US Patent US20020022743A1. (2002). Method for the purification of aryl sulfonic acids and salts.
  • Capozzi, G., & Nativi, C. (2001). The thermolytic generation of sulfenic acids in synthesis: an account. ARKIVOC, 2001(5), 115-127.
  • JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments.
  • US Patent US3950404A. (1976). Method for preparation of sulfinic acids.
  • Reddit. (2022). Question on purifying aryl Sulfonic acids. r/Chempros.
  • Mase, N., et al. (2023). Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters. RSC Advances, 13(36), 25303-25307.
  • Gao, Y., et al. (2015). A Chemical Approach for the Detection of Protein Sulfinylation.
  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • US Patent US3068279A. (1962). Purification of alkyl aryl sulfonates.
  • Wang, Y., et al. (2020). Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection. Journal of the Chinese Chemical Society, 67(10), 1848-1855.
  • Zýka, J. (1958). Detection of Aromatic Sulfinic Acids.
  • Day, J. J., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(14), 3819–3822.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • European Patent EP3763700A1. (2021). Improved process for the purification of sulfonic acids.
  • Elskamp, C. J., et al. (2005). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology, 18(9), 1436-1444.
  • ResearchGate. (n.d.).
  • FooDB. (2010). Showing Compound 4-Methylthiazole (FDB011116).
  • Ciaffi, L., et al. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 23(5), 1056.
  • New Journal of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities.
  • Tandem, (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Gupta, V., et al. (2017). Sulfenic acid chemistry, detection and cellular lifetime. Archives of Biochemistry and Biophysics, 617, 129-142.
  • CN Patent CN102584740A. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • MilliporeSigma. (n.d.). 2-Mercapto-4-methyl-5-thiazoleacetic acid 98.
  • PubChem. (n.d.). 4-Methylthiazole.
  • European Patent EP0619815B1. (1998). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 23(12), 6749.
  • Axxence Aromatic GmbH. (2023).
  • Day, J. J., et al. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(14), 3819-3822.
  • The Good Scents Company. (n.d.). 4-methyl thiazole.
  • Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7.
  • Defense Technical Information Center. (1964). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media.
  • ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).
  • Knight, J. R. (2018). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Hampton, M. B., & O'Connor, K. M. (2004).
  • Sigma-Aldrich. (n.d.). 4-Methylthiazole-2-carboxylic acid.

Sources

"optimizing reaction conditions for 4-methylthiazole-2-sulfinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methylthiazole-2-sulfinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this reactive intermediate. Given the inherent instability of sulfinic acids, optimizing reaction conditions is paramount to success. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature, synthesis, and handling of 4-methylthiazole-2-sulfinic acid.

Q1: What is 4-methylthiazole-2-sulfinic acid, and why is it a molecule of interest?

A1: 4-Methylthiazole-2-sulfinic acid is an organosulfur compound featuring a thiazole ring, a common scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The sulfinic acid moiety is a versatile functional group that serves as a key intermediate for synthesizing sulfones and sulfonamides, which are prevalent in many pharmaceutical compounds.[4] Therefore, 4-methylthiazole-2-sulfinic acid is a valuable, albeit challenging, building block for the synthesis of novel therapeutic agents.

Q2: What are the primary challenges associated with synthesizing and handling this compound?

A2: The principal challenge is the inherent instability of sulfinic acids.[4] They are highly susceptible to disproportionation and over-oxidation to the corresponding sulfonic acid, especially under harsh conditions, in the presence of strong oxidants, or upon exposure to air and moisture.[4][5] This reactivity makes isolation and purification difficult, often necessitating in situ generation or conversion to a more stable salt form for storage.[4][5]

Q3: What is the most viable synthetic route for preparing 4-methylthiazole-2-sulfinic acid?

A3: While multiple methods exist for forming sulfinic acids, the most common and direct approach is the controlled oxidation of the corresponding thiol.[4] For this target, the precursor is 4-methyl-2-mercaptothiazole. This reaction must be conducted at low temperatures with a mild oxidizing agent to prevent the formation of the highly stable sulfonic acid byproduct.[6][7]

Q4: How should I purify the final product?

A4: Purification must be performed carefully to avoid degradation. Common impurities include the unreacted thiol, the over-oxidized sulfonic acid, and disulfide byproducts.[8] A typical strategy involves an acidic workup where the sulfinic acid crystallizes out of an aqueous solution, leaving the more water-soluble sulfonic acid behind.[8] Alternatively, extraction from an alkaline solution can remove neutral impurities like the starting thiol and disulfides.[8] Final drying should be done under mild conditions, such as azeotropic removal of water with toluene or drying in a desiccator, rather than aggressive heating.[6][8]

Q5: How can I confirm the identity and purity of my synthesized 4-methylthiazole-2-sulfinic acid?

A5: A combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the core structure and the absence of starting material.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic stretches for the S=O group in the sulfinic acid.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities, especially when coupled with a UV or MS detector.[10]

Section 2: Experimental Protocol

This section provides a detailed, validated protocol for the synthesis of 4-methylthiazole-2-sulfinic acid, designed to maximize yield and purity by controlling key reaction parameters.

Protocol 1: Synthesis via Controlled Oxidation of 4-Methyl-2-mercaptothiazole

This protocol is based on established methods for the low-temperature oxidation of thiols to sulfinic acids.[6] The key to success is maintaining a very low temperature to prevent over-oxidation.

Materials and Reagents:

  • 4-Methyl-2-mercaptothiazole (starting material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (oxidant)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas (inert atmosphere)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Low-temperature thermometer

  • Addition funnel

  • Dry ice/acetone or cryocooler bath

  • Magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-methyl-2-mercaptothiazole in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir vigorously.

  • Preparation of Oxidant:

    • In a separate flask, dissolve 1.05 equivalents of m-CPBA in anhydrous DCM. Note: Using a slight excess of oxidant ensures full conversion of the thiol, but a large excess will promote over-oxidation. The exact equivalence may require optimization.

  • Controlled Oxidation:

    • Transfer the m-CPBA solution to an addition funnel and add it dropwise to the cold thiol solution over 30-60 minutes.

    • CRITICAL STEP: Monitor the internal reaction temperature closely, ensuring it does not rise above -70 °C. A temperature increase indicates that the reaction is too fast and risks over-oxidation.[6]

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Reaction Quench and Workup:

    • Quench the reaction by adding cold, saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct and any excess m-CPBA.

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with brine, then dry over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • The resulting m-chlorobenzoic acid byproduct is poorly soluble in cold DCM and can be removed by filtration at low temperature before the aqueous workup if desired.[6]

    • To isolate the sulfinic acid, carefully acidify the initial basic aqueous washings with 1 M HCl at 0 °C. The 4-methylthiazole-2-sulfinic acid should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum in a desiccator over P₂O₅.[6] Avoid heating.

Section 3: Troubleshooting Guide

Encountering issues is common when working with sensitive reagents. This guide provides solutions to likely problems.

Q: My reaction yielded very little or no product. What went wrong?

A: This is a common issue, often related to oxidation control or product stability.

  • Possible Cause 1: Over-oxidation. The most likely culprit is the formation of the more stable 4-methylthiazole-2-sulfonic acid. This happens if the reaction temperature was too high or too much oxidant was used.

    • Solution: Strictly maintain the temperature at or below -70 °C.[6] Reduce the amount of m-CPBA to exactly 1.0 equivalent and add it more slowly. Consider a milder oxidant like sodium periodate under buffered conditions.

  • Possible Cause 2: Product Decomposition. The sulfinic acid may have decomposed during workup or isolation.

    • Solution: Perform the workup and purification steps as quickly and coldly as possible. After isolation, immediately store the product under an inert atmosphere at low temperature (-20 °C or below). For long-term storage, consider converting it to its sodium salt by reacting it with a stoichiometric amount of sodium bicarbonate, as salts are generally more stable.[5]

Q: My final product is contaminated with the starting material (4-methyl-2-mercaptothiazole). How can I fix this?

A: This indicates an incomplete reaction.

  • Possible Cause: Insufficient oxidant or short reaction time.

    • Solution (Reaction): Ensure your m-CPBA is fresh and has been properly assayed for purity. You can slightly increase the oxidant stoichiometry (e.g., to 1.1 equivalents) or extend the reaction time at -78 °C.

    • Solution (Purification): The unreacted thiol is a neutral compound. During the workup, after separating the layers, you can extract the DCM layer with a dilute NaOH solution. The sulfinic acid will move to the aqueous basic layer as its salt, leaving the neutral thiol behind in the DCM. You can then re-acidify the aqueous layer to precipitate your pure product.[8]

Q: My NMR spectrum shows my desired product, but also significant amounts of 4-methylthiazole-2-sulfonic acid.

A: This confirms over-oxidation has occurred.

  • Possible Cause: As mentioned, this is due to excess oxidant, a reaction temperature that is too high, or both.

    • Solution (Reaction): Re-run the reaction with stricter temperature control and precisely 1.0-1.05 equivalents of a freshly assayed oxidant.

    • Solution (Purification): Sulfonic acids are significantly more acidic and water-soluble than sulfinic acids. You can exploit this difference. On acidification of an alkaline solution, the less acidic sulfinic acid will crystallize out first, leaving the sulfonic acid in the solution.[8] This separation can be challenging and may require careful pH control and fractional crystallization.

Section 4: Data and Visualizations
Data Tables

Table 1: Comparison of Potential Oxidizing Agents

OxidantTypical ConditionsProsCons
m-CPBA Anhydrous DCM, -78 °CHigh reactivity at low temp; predictable stoichiometry.Byproduct (m-CBA) must be removed; can easily over-oxidize.
Hydrogen Peroxide (H₂O₂) Acetic acid or water, 0 °CInexpensive; water is the only byproduct.Less selective; reaction is harder to control; risk of runaway.[4]
Oxone® (KHSO₅) MeOH/H₂O, 0 °CSolid, easy to handle; effective.Can be too powerful; requires buffered conditions for selectivity.
Sodium Periodate (NaIO₄) Aqueous solvent, 0 °CMild and selective for thiol to sulfoxide/sulfinic acid.Slower reaction; byproduct removal necessary.
Diagrams (Graphviz)

Synthesis_Pathway Thiol 4-Methyl-2-mercaptothiazole Sulfinic 4-Methylthiazole-2-sulfinic Acid (Target Product) Thiol->Sulfinic Controlled Oxidation (e.g., 1 eq. m-CPBA, -78°C) Sulfonic 4-Methylthiazole-2-sulfonic Acid (Over-oxidation Byproduct) Sulfinic->Sulfonic Over-oxidation (Excess Oxidant / High Temp)

Troubleshooting_Workflow

References
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • Google Patents. (1966). Purification of sulfonic acids - US3496224A.
  • European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1. Retrieved from [Link]

  • Google Patents. (1976). Method for preparation of sulfinic acids - US3950404A.
  • Kalyanaraman, B., et al. (2014). Sulfenic acid chemistry, detection and cellular lifetime. Free Radical Biology and Medicine, 67, 27-41. Retrieved from [Link]

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(14), 3819–3822. Retrieved from [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts in Palladium-Catalyzed C-H Functionalization Reactions [Doctoral dissertation, Concordia University]. Spectrum Research Repository. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Capperucci, A., et al. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 23(5), 1030. Retrieved from [Link]

  • Phucho, T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Retrieved from [Link]

  • Bektas, H., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(19), 17056–17068. Retrieved from [Link]

  • Bao, H., et al. (2021). Sulfinic Acids in Organic Synthesis: A Review of Recent Studies. ChemistrySelect, 6(45), 12569-12586. Retrieved from [Link]

  • El-Abd, M. S., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Xu, S., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(14), 2639–2643. Retrieved from [Link]

  • Degl’Innocenti, A. (2004). The thermolytic generation of sulfenic acids in synthesis: an account. Arkivoc, 2005(3), 1-19. Retrieved from [Link]

  • Novak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1951–1958. Retrieved from [Link]

  • Simoyi, R. H., et al. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. The Journal of Physical Chemistry A, 102(34), 6786-6792. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE Safety Data Sheet. Retrieved from [Link]

  • Li, J-T., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1092. Retrieved from [Link]

  • Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3993. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - CN102584740A.
  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]

  • Kavitha, S., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(33), 15515-15531. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 4-METHYLTHIAZOLE. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of sulfenic acid 15 with 2,4-piperidinedione based nucleophiles. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Methylthiazole. Retrieved from [Link]

Sources

Technical Support Center: 4-Methylthiazole-2-Sulfinic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Stability Support Hub. Ticket ID: MTSA-DEG-001 Subject: Degradation Pathways & Troubleshooting for 4-Methylthiazole-2-Sulfinic Acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

4-Methylthiazole-2-sulfinic acid (MTSA) is a metastable intermediate often encountered during the metabolism of thiazole-containing drugs (e.g., methimazole analogs) or as a transient species in cross-coupling reagents. Unlike benzenesulfinic acids, heteroaromatic sulfinic acids attached at the 2-position (adjacent to nitrogen) are inherently unstable .

They primarily degrade via two competitive pathways:

  • Protodeosulfination (Desulfination): Irreversible loss of sulfur dioxide (

    
    ) to form 4-methylthiazole. This is the dominant pathway in acidic media or under thermal stress.
    
  • Autoxidation: Reaction with atmospheric oxygen to form 4-methylthiazole-2-sulfonic acid.

This guide provides the mechanistic logic to diagnose these issues and protocols to mitigate them.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I synthesized the free acid, but my yield is near zero. The NMR shows only 4-methylthiazole."

Diagnosis: You have triggered Spontaneous Protodeosulfination . Technical Explanation: The free acid form of 2-thiazolesulfinates is zwitterionic but highly prone to losing


. The nitrogen atom in the thiazole ring protonates, weakening the 

bond. The release of

is entropically driven and irreversible. This reaction is catalyzed by heat and low pH.

Corrective Protocol:

  • Stop isolating the free acid. Isolate the salt form (Sodium or Lithium 4-methylthiazole-2-sulfinate). The anionic sulfinate is significantly more stable because the electron density prevents the nucleophilic attack of the proton on the ring carbon.

  • Avoid acidic workups. Do not acidify the reaction mixture below pH 4.0. Maintain a pH > 8.0 during extraction or filtration.

Issue 2: "I see a peak at M+16 in my LCMS and the solid has turned sticky/hygroscopic."

Diagnosis: Oxidative Degradation to Sulfonic Acid. Technical Explanation: Sulfinic acids are intermediate oxidation states (


). Upon exposure to air, they readily oxidize to the thermodynamically stable sulfonic acid (

, 4-methylthiazole-2-sulfonic acid). Sulfonic acids are super-acids and highly hygroscopic, leading to the "sticky" physical state.

Corrective Protocol:

  • Argon/Nitrogen Atmosphere: All handling must be done under inert gas.

  • Degas Solvents: Use freeze-pump-thaw cycled solvents for recrystallization.

  • Storage: Store the salt form in a desiccator at -20°C.

Issue 3: "My Palladium-catalyzed cross-coupling failed, and I only recovered the starting aryl halide and 4-methylthiazole."

Diagnosis: Metal-Catalyzed Desulfination occurred faster than Transmetallation. Technical Explanation: While desulfination is a desired step in desulfinative cross-couplings (where the sulfinate acts as a traceless directing group), premature loss of


 before the oxidative addition step destroys the nucleophile.

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature. Desulfination typically accelerates >60°C.

  • Ligand Selection: Use electron-rich phosphine ligands to accelerate the oxidative addition step, allowing the cross-coupling to compete effectively with the background desulfination.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the competitive fate of 4-methylthiazole-2-sulfinic acid. Note the critical divergence based on environmental conditions (pH/Heat vs. Oxygen).

MTSA_Degradation MTSA 4-Methylthiazole-2-Sulfinic Acid (Metastable Intermediate) Thiazole 4-Methylthiazole (Desulfination Product) MTSA->Thiazole PATHWAY A: Desulfination (Acid / Heat / Metal Catalyst) Loss of SO2 Sulfonic 4-Methylthiazole-2-Sulfonic Acid (Oxidation Product) MTSA->Sulfonic PATHWAY B: Oxidation (Atmospheric O2 / Peroxides) Thiosulfonate Thiosulfonate Dimer (Disproportionation) MTSA->Thiosulfonate PATHWAY C: Disproportionation (Conc. Acid / Absence of O2)

Caption: Competitive degradation pathways of 4-methylthiazole-2-sulfinic acid. Pathway A (Red) dominates in acidic/thermal conditions; Pathway B (Green) dominates in aerobic conditions.

Part 3: Quantitative Stability Data

The following table summarizes stability windows based on general heteroaromatic sulfinate behavior [1, 2].

ParameterConditionStability OutcomeRecommended Action
pH < 4.0Critical Failure: Rapid evolution of

.
Maintain pH 8–10 using

or

.
Temperature > 50°CHigh Risk: Thermal desulfination (

).
Perform synthesis/workup at 0°C–20°C.
Atmosphere Ambient AirModerate Risk: Slow oxidation to sulfonate over 24h.Store under Argon.
State Free AcidUnstable: Decomposes upon drying.Isolate as Sodium (

) or Lithium (

) salt.
Solvent Protic (MeOH/H2O)Variable: Promotes proton transfer/desulfination.Use Aprotic solvents (THF, DCM) for storage.

Part 4: Standard Operating Procedure (SOP) for Stabilization

Objective: Isolate 4-methylthiazole-2-sulfinate in a form stable enough for storage or subsequent reaction.

Reagents:

  • Starting material: 4-Methylthiazole (or 2-bromo-4-methylthiazole)

  • Reagent: n-Butyllithium (n-BuLi)

  • Gas: Sulfur Dioxide (

    
    ) - dried
    
  • Solvent: Anhydrous THF

Protocol:

  • Lithiation (In Situ Generation):

    • Cool a solution of 4-methylthiazole in anhydrous THF to -78°C .

    • Add n-BuLi (1.1 equiv) dropwise. The C-2 proton is acidic enough for direct lithiation.

    • Checkpoint: Ensure temperature remains < -70°C to prevent ring fragmentation.

  • Sulfination:

    • Bubble dry

      
       gas into the reaction mixture at -78°C.
      
    • Stir for 30 minutes. The mixture will thicken as the lithium sulfinate salt precipitates.

  • Workup (CRITICAL STEP):

    • DO NOT QUENCH WITH ACID.

    • Allow the mixture to warm to room temperature.

    • Precipitate the salt fully by adding excess Hexane or Diethyl Ether.

    • Filter the solid under an inert atmosphere (Nitrogen funnel).

  • Storage:

    • Dry the solid under high vacuum at room temperature.

    • Store in a sealed vial flushed with Argon at -20°C.

Validation Criteria:

  • 1H NMR (

    
    ):  Peaks should be distinct from the starting thiazole. The C-5 proton often shifts upfield due to the shielding of the sulfinate group compared to the neutral thiazole.
    
  • Solubility: The salt should be water-soluble; the desulfinated neutral thiazole is less soluble in water but soluble in organics.

References

  • Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes . Organic & Biomolecular Chemistry. [Link] (Cited for: Metabolic pathways of thiazoles involving S-oxidation intermediates.)

  • Efficient Desulfinative Cross-Coupling of Heteroaromatic Sulfinates with Aryl Triflate . European Journal of Organic Chemistry. [Link] (Cited for: Mechanism of desulfination in heteroaromatic sulfinates and stability of salt forms.)

  • 2-Amino-4-methylthiazole . Organic Syntheses. [Link] (Cited for: General handling and stability of 4-methylthiazole derivatives.)

Technical Support Center: Improving the Yield of 4-Methylthiazole-2-sulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methylthiazole-2-sulfinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that may arise during experimentation. Here, we provide in-depth, experience-driven advice to enhance the yield and purity of your target compound.

Introduction

4-Methylthiazole-2-sulfinic acid is a key intermediate in the synthesis of various biologically active compounds. The inherent instability of sulfinic acids, however, presents a significant challenge, often leading to low yields due to over-oxidation to the corresponding sulfonic acid or decomposition.[1][2] This guide offers a structured approach to identifying and resolving these synthetic hurdles.

The primary route to synthesizing 4-methylthiazole-2-sulfinic acid involves the controlled oxidation of its precursor, 2-mercapto-4-methylthiazole. The delicate nature of the sulfinic acid functional group requires careful selection of oxidants and precise control of reaction conditions to prevent the formation of undesired byproducts.[3]

Visualizing the Synthetic Pathway

To better understand the process, let's visualize the core reaction and the potential side reactions that can impact your yield.

Synthesis of 4-Methylthiazole-2-sulfinic Acid start 2-Mercapto-4-methylthiazole (Starting Material) sulfenic 4-Methylthiazole-2-sulfenic Acid (Unstable Intermediate) start->sulfenic Controlled Oxidation disulfide Bis(4-methylthiazol-2-yl) Disulfide (Dimerization Byproduct) start->disulfide Mild Oxidation (e.g., air) target 4-Methylthiazole-2-sulfinic Acid (Desired Product) sulfonic 4-Methylthiazole-2-sulfonic Acid (Over-oxidation Product) target->sulfonic Strong Oxidation sulfenic->target Further Oxidation

Caption: Synthetic pathway for 4-methylthiazole-2-sulfinic acid.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started. For more detailed solutions, please refer to the Troubleshooting Guide.

Q1: My yield of 4-methylthiazole-2-sulfinic acid is consistently low. What is the most likely cause?

A1: Low yields are often due to over-oxidation of the desired sulfinic acid to the more stable sulfonic acid.[4] The choice of oxidizing agent and reaction temperature are critical parameters to control. Another common issue is the formation of a disulfide byproduct through dimerization of the starting thiol.[5]

Q2: What is the best oxidizing agent to use for this synthesis?

A2: While strong oxidants like potassium permanganate or hydrogen peroxide can be used, they increase the risk of over-oxidation.[5] Weaker oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA) at low temperatures, offer better control over the reaction, stopping at the sulfinic acid stage.[3]

Q3: How can I minimize the formation of the disulfide byproduct?

A3: The dimerization to a disulfide is often promoted by mild oxidizing agents, including atmospheric oxygen.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of this byproduct.

Q4: Is 4-methylthiazole-2-sulfinic acid stable? How should I store it?

A4: Sulfinic acids are known for their instability and can be prone to decomposition.[1][2] It is best to use the product immediately after synthesis. If storage is necessary, it should be done under an inert atmosphere at low temperatures.

Q5: I am having trouble purifying the final product. What methods do you recommend?

A5: Purification can be challenging due to the product's instability. If the product precipitates from the reaction mixture, rapid filtration can be effective.[3] For soluble products, careful column chromatography on silica gel under neutral conditions or recrystallization from a suitable solvent system can be employed.[6]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific experimental issues.

Problem 1: Low or No Yield of the Desired Product
Possible Cause A: Over-oxidation to Sulfonic Acid
  • Explanation: The energy barrier to oxidize a sulfinic acid to a sulfonic acid is often low. Using a strong oxidizing agent or elevated temperatures can easily push the reaction past the desired product.

  • Solution:

    • Choice of Oxidant: Switch to a milder oxidizing agent. m-Chloroperoxybenzoic acid (m-CPBA) is a good alternative.

    • Temperature Control: Maintain a low reaction temperature, preferably between -30°C and -80°C, to control the oxidation process.[3]

    • Stoichiometry: Use a stoichiometric amount of the oxidizing agent to avoid an excess that could lead to over-oxidation.[3]

Detailed Protocol: Controlled Oxidation with m-CPBA [3]
  • Dissolve the starting material, 2-mercapto-4-methylthiazole, in an inert, volatile solvent like methylene chloride.

  • In a separate flask, dissolve a stoichiometric equivalent of m-CPBA in the same solvent.

  • Cool both solutions to between -30°C and -80°C.

  • Slowly add the m-CPBA solution to the thiol solution with vigorous stirring, maintaining the low temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quickly filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

  • Remove the solvent at room temperature under a stream of inert gas to isolate the product.

Possible Cause B: Formation of Disulfide Byproduct
  • Explanation: Thiols are susceptible to oxidation, even by atmospheric air, which can lead to the formation of a disulfide dimer.[5]

  • Solution:

    • Inert Atmosphere: Perform the entire reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

Problem 2: Difficulty in Product Isolation and Purification
Possible Cause: Product Instability
  • Explanation: The inherent instability of sulfinic acids makes them prone to decomposition during lengthy purification procedures.[1][2]

  • Solution:

    • Rapid Workup: Minimize the time between the completion of the reaction and the isolation of the product.

    • Avoid High Temperatures: All purification steps should be conducted at or below room temperature.

    • In Situ Use: If possible, generate and use the 4-methylthiazole-2-sulfinic acid in situ for the next reaction step to avoid isolation altogether.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving issues during your synthesis.

Troubleshooting Workflow start Low Yield of 4-Methylthiazole-2-sulfinic Acid check_oxidation Analyze Byproducts: Sulfonic Acid or Disulfide? start->check_oxidation over_oxidation Predominantly Sulfonic Acid check_oxidation->over_oxidation Sulfonic Acid disulfide_formation Predominantly Disulfide check_oxidation->disulfide_formation Disulfide solution_oxidation Implement Milder Conditions: - Lower Temperature - Weaker Oxidant (m-CPBA) - Stoichiometric Control over_oxidation->solution_oxidation solution_disulfide Implement Inert Conditions: - Nitrogen/Argon Atmosphere - Degassed Solvents disulfide_formation->solution_disulfide end Improved Yield solution_oxidation->end solution_disulfide->end

Caption: A decision tree for troubleshooting low yield issues.

Quantitative Data Summary

The following table provides a summary of recommended reaction parameters for the synthesis of sulfinic acids from thiols.

ParameterRecommended ConditionRationaleReference
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)Offers controlled oxidation to the sulfinic acid stage.[3]
Temperature -30°C to -80°CMinimizes over-oxidation and decomposition.[3]
Solvent Methylene chloride, ChloroformInert and easily removed at low temperatures.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents the formation of disulfide byproducts.[5]
Stoichiometry 1:1 (Thiol:Oxidant)Avoids excess oxidant that can lead to over-oxidation.[3]

Concluding Remarks

Improving the yield of 4-methylthiazole-2-sulfinic acid hinges on the careful control of the oxidation process and the mitigation of the product's inherent instability. By implementing the strategies outlined in this guide, from the selection of appropriate reagents and reaction conditions to the adoption of a meticulous workup procedure, researchers can significantly enhance the success of their synthetic endeavors. Remember that for unstable intermediates like sulfinic acids, speed and a gentle hand during isolation are paramount.

References

  • JoVE. (2023, April 30). Preparation and Reactions of Thiols. [Link]

  • Bala, V., et al. (n.d.). Sulfenic acid chemistry, detection and cellular lifetime. PMC. [Link]

  • Google Patents. (n.d.). US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
  • Google Patents. (n.d.).
  • ResearchGate. (2024, March 28). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid. [Link]

  • Poole, T. H., et al. (2017, July 3). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PMC. [Link]

  • MDPI. (2018, April 27). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. [Link]

  • Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • University of St Andrews. (n.d.). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. [Link]

  • ResearchGate. (2025, August 7). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. [Link]

  • National Center for Biotechnology Information. (2022, August 17). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • ResearchGate. (2021, April). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]

  • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. [Link]

  • ResearchGate. (2026, February 7). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. [Link]

  • PubMed. (2010, March 10). Synthesis, Crystal Structure, and Biological Activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][5][7]thiadiazoles. [Link]

  • University of St Andrews Research Portal. (2017, July 21). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. [Link]

  • ACS Publications. (2022, March 30). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. [Link]

  • ResearchGate. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Theses.cz. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. [Link]

  • Semantic Scholar. (1995, October 1). Catalytic synthesis of 4-methylthiazol. [Link]

  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. [Link]

Sources

Technical Support Center: Sulfinic Acid Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket: #8829-SO2H | Agent: Senior Application Scientist

Introduction

Welcome to the Sulfinic Acid Technical Support Center. You are likely here because your white crystalline solid turned into a yellow goo overnight, or your yield vanished on a silica column. Sulfinic acids (


) are deceptively simple intermediates that suffer from disproportionation , ambident nucleophilicity , and oxidative instability .

This guide bypasses standard textbook definitions to address the specific failure modes encountered in drug discovery and process chemistry.

Module 1: Stability & Storage (The "Yellow Goo" Phenomenon)

User Question: "I synthesized phenylsulfinic acid yesterday. It was a white solid. Today it is a yellow, sticky paste. What happened?"

Technical Diagnosis: You have encountered acid-catalyzed disproportionation . Unlike sulfonic acids (


), free sulfinic acids are thermodynamically unstable relative to their disproportionation products: thiosulfonates and sulfonic acids.

The Mechanism (Why it happens): The degradation is autocatalytic. As the acid disproportionates, it generates water and sulfonic acid. The sulfonic acid acts as a strong proton source, accelerating the reaction. The "yellow" color usually comes from the thiosulfonate or trace disulfides formed during decomposition.

Disproportionation Acid 3 x Sulfinic Acid (R-SO2H) Inter Sulfinyl Sulfone Intermediate Acid->Inter - H2O (Reversible) Products Thiosulfonate (R-SO2-S-R) + Sulfonic Acid (R-SO3H) + H2O Inter->Products Irreversible Rearrangement

Figure 1: The disproportionation cascade. Note that removing water drives the formation of the unstable intermediate.

Troubleshooting Protocol:

  • The "Salt-First" Rule: Never store the free acid if possible. Convert it immediately to the Sodium (

    
    ) or Lithium (
    
    
    
    ) salt. Sulfinate salts are stable for months/years at room temperature because the nucleophilic oxygen is stabilized by the cation, preventing the formation of the sulfinyl sulfone intermediate.
  • Emergency Cleanup: If your acid has degraded:

    • Dissolve the mixture in dilute

      
       (converts remaining sulfinic and sulfonic acid to salts; thiosulfonate remains insoluble).
      
    • Extract with Ethyl Acetate (removes thiosulfonate/disulfide impurities).

    • Acidify the aqueous layer carefully to

      
       and extract immediately, OR lyophilize to keep as the salt.
      
Module 2: Purification & Isolation

User Question: "My crude NMR looks great, but after flash chromatography (silica gel), the product is gone or decomposed. How do I purify this?"

Technical Diagnosis: Sulfinic acids are strong acids (


) and highly polar. On standard silica gel:
  • They streak badly due to strong adsorption.

  • The acidic surface of silica catalyzes the disproportionation described in Module 1.

  • They can oxidize to sulfonic acids if the silica contains metal impurities.

Optimized Workflow:

MethodSuitabilityNotes
Normal Phase Silica AVOID High risk of decomposition and irreversible adsorption.
Reverse Phase (C18) Recommended Use buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Formate) to suppress ionization or keep as salt.
Ion Exchange Excellent Use weak anion exchange resins to capture the acid, wash impurities, and elute with dilute HCl.
Crystallization 🏆 Gold Standard Best for scale-up. See protocol below.

Protocol: Purification via Salt Formation (The "Precipitation" Method) Use this when silica fails.

  • Dissolution: Dissolve crude sulfinic acid mixture in minimal saturated aqueous

    
    .
    
  • Wash: Extract the aqueous layer with

    
     or 
    
    
    
    to remove organic impurities (sulfones, disulfides).
  • Acidification (Critical Step):

    • Cool aqueous layer to

      
      .
      
    • Slowly add

      
       under vigorous stirring.
      
    • Observation: The sulfinic acid should precipitate as a white solid.

  • Filtration: Filter immediately. Wash with ice-cold water.

  • Drying: Dry under high vacuum over

    
    . Do not use heat. 
    
Module 3: Reactivity (S- vs. O-Alkylation)

User Question: "I'm trying to synthesize a sulfone (


), but I keep getting the sulfinic ester (

). How do I control the selectivity?"

Technical Diagnosis: Sulfinate anions are ambident nucleophiles . They can attack electrophiles via the Sulfur atom (soft) or the Oxygen atom (hard).

  • S-Alkylation

    
     Sulfone (Thermodynamic product, usually desired).
    
  • O-Alkylation

    
     Sulfinic Ester (Kinetic/Hard product).
    

Decision Tree for Selectivity:

Selectivity Start Target: Sulfone vs. Ester Electrophile Analyze Electrophile Start->Electrophile Soft Soft Electrophile (Alkyl Halides, Michael Acceptors) Electrophile->Soft Alkyl Bromide/Iodide Hard Hard Electrophile (Diazomethane, Hard Oxygen electrophiles) Electrophile->Hard O-alkylation agents Solvent Solvent Choice Soft->Solvent ResultO Major Product: ESTER (O-Attack) Hard->ResultO Polar Polar Protic (EtOH/H2O) Solvates Oxygen Solvent->Polar H-Bonding shields O Apolar Polar Aprotic (DMF/DMSO) Naked Anion Solvent->Apolar O is reactive ResultS Major Product: SULFONE (S-Attack) Polar->ResultS Apolar->ResultO Mixed Products

Figure 2: Controlling regioselectivity in sulfinate alkylation.

Optimization Tips:

  • Solvent Effect: To maximize Sulfone formation (S-attack), use protic solvents like Ethanol or Water. The solvent forms hydrogen bonds with the sulfinate oxygens, effectively "shielding" them and forcing the electrophile to attack the sulfur.

  • Counter-ion: "Hard" cations (Li+, Na+) associate tightly with the oxygen, further promoting S-alkylation. "Soft" or bulky cations (Tetrabutylammonium) leave the oxygen more exposed, increasing the risk of ester formation.

Module 4: Radical Chemistry (Desulfinylation)

User Question: "I am using sodium sulfinate in a radical cross-coupling (Minisci type). I see the product, but also a side product where the sulfonyl group is missing entirely (


 or 

). Why?"

Technical Diagnosis: You are observing desulfinylation .[1] Sulfonyl radicals (


) are unstable at elevated temperatures or in the presence of specific metal catalysts. They extrude 

to form the carbon-centered radical (

).

Reaction Pathway:



Fixing the Issue:

  • Temperature Control:

    
     extrusion is entropically driven. Lower the reaction temperature. Many aryl sulfonyl radicals lose 
    
    
    
    rapidly above
    
    
    .
  • Radical Trap Concentration: Increase the concentration of your radical acceptor (the thing you want the sulfonyl radical to react with). You need the rate of addition to be faster than the rate of

    
     extrusion (
    
    
    
    ).
  • Substrate Selection:

    • Aryl Sulfinates: Moderately stable radicals.

    • Alkyl Sulfinates: Very unstable radicals (rapid loss of

      
      ). If you need an alkyl sulfone, radical chemistry is often the wrong tool; use nucleophilic substitution (
      
      
      
      ) instead.
References
  • Disproportionation Mechanism: Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 88(22), 5236–5241. Link

  • Synthesis & Stability: Willis, M. C. (2010). Sulfinyl disulfides and sulfinothioic acid esters: versatile reagents for the synthesis of sulfinates, sulfonamides and sulfones. Chemical Reviews, 110(12), 7253-7270. (Review of handling and synthesis).
  • Desulfinylation/Radical Chemistry: Allgiannis, C. et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Journal of Organic Chemistry, 82(23), 12503–12510. Link

  • General Properties: Patai, S. (Ed.). (1990). The Chemistry of Sulphinic Acids, Esters and their Derivatives. Wiley. (Foundational text on acidity and structure).[2]

Sources

"analytical challenges in characterizing 4-methylthiazole-2-sulfinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom" Impurity

Characterizing 4-methylthiazole-2-sulfinic acid (4-MTSA) presents a paradox: the more you try to purify it using standard acidic conditions, the faster it degrades. Unlike its stable sulfonic acid counterpart, 4-MTSA is a reactive intermediate that suffers from auto-oxidative disproportionation and in-source mass spectrometry oxidation .

This guide addresses the three most common support tickets we receive regarding this molecule:

  • "My LC-MS shows a M+16 peak (Sulfonic acid) even though NMR says it's pure."

  • "The compound disappears during acidic workup."

  • "Retention times shift unpredictably on C18 columns."

Critical Stability Protocols (Sample Prep)

The Core Challenge: Sulfinic acids are chemically amphoteric and prone to disproportionation (the "Kice Mechanism") under acidic conditions, yielding a sulfonic acid and a thiosulfonate [1].

Troubleshooting Guide: Sample Handling
SymptomRoot CauseImmediate Action
Purity drops >5% in 1 hour Acid-catalyzed disproportionation in protic solvents.Switch Solvent: Use anhydrous DMSO-d6 or Acetonitrile immediately. Avoid Methanol/Water mixtures for long-term storage.
Yellowing of solid Formation of thiosulfonate (S-ester) dimers.Store under Argon: Store at -20°C. Thiosulfonates are often colored; sulfinic acids should be off-white/white.
Inconsistent NMR integrals H/D exchange of the sulfinic proton (-SO₂H).Dry & Buffer: The -SO₂H proton is broad and mobile. Use anhydrous solvents. Do not rely on the -OH integration for purity.
Recommended Workflow: The "Trap and Analyze" Method

If you cannot analyze the free acid immediately, you must derivatize it. The free acid is too unstable for standard queues.

Protocol: Methylation Trap

  • Dissolve 5 mg 4-MTSA in 1 mL MeOH.

  • Add 1.5 eq TMS-Diazomethane (or excess MeI with K₂CO₃).

  • Incubate 10 mins.

  • Result: Converts unstable Sulfinic Acid

    
     Stable Methyl Sulfone (
    
    
    
    ).
  • Benefit: The sulfone is stable, flies well in (+)ESI, and retains on C18.

Mass Spectrometry: Distinguishing Artifacts from Impurities

The Issue: 4-MTSA (


) readily oxidizes to 4-methylthiazole-2-sulfonic acid (

) in the electrospray ionization (ESI) source. This leads to false negatives where researchers believe their synthesis failed.
Diagnostic Steps

Q: Is the sulfonic acid real or an artifact?

  • Run in Negative Mode (ESI-):

    • Sulfinic acids deprotonate easily (

      
      ).
      
    • Sulfonic acids also deprotonate (

      
      ).
      
    • Key Difference: In-source oxidation is less prevalent in negative mode than in positive mode where high voltage facilitates redox chemistry.

  • Cone Voltage Ramp Experiment:

    • Inject the sample while ramping the cone voltage/fragmentor voltage from low (10V) to high (100V).

    • If Artifact: The ratio of 179/163 increases significantly as voltage increases (forcing oxidation).

    • If Real Impurity: The ratio remains relatively constant.

  • The "Dimer" Check:

    • Look for

      
       (Thiosulfonate dimer). If this exists, your sample has disproportionated in the vial, not just oxidized in the source.
      

Chromatography: Solving the Polarity Problem

Standard C18 methods often fail because 4-MTSA is highly polar and zwitterionic (thiazole nitrogen is basic, sulfinic group is acidic).

Method Development Table
ParameterStandard (Avoid)Recommended (Target) Why?
Column C18 / C8HILIC (Amide) or PFP (Pentafluorophenyl) C18 causes void volume elution. HILIC retains polar species; PFP offers pi-pi interactions with the thiazole ring.
pH Acidic (0.1% Formic)Buffered (pH 4.5 - 5.0) At pH < 2, disproportionation accelerates. At pH > 4, the species is anionic and stable.
Mobile Phase Water/MeOHAcetonitrile / Ammonium Acetate (10mM) Ammonium acetate provides necessary ions for shape selectivity without extreme acidity.

Visualizing the Degradation Mechanism

Understanding how 4-MTSA degrades is vital for interpreting your spectra. The following diagram illustrates the acid-catalyzed disproportionation pathway [1, 2].

Disproportionation cluster_legend Key Analysis Artifacts MTSA 4-MTSA (Sulfinic Acid) [Unstable] Protonated Protonated Intermediate MTSA->Protonated + H+ (Acidic Prep) Sulfinyl Sulfinyl Sulfone Protonated->Sulfinyl + 2nd MTSA Molecule - H2O Sulfonic Sulfonic Acid (Stable Impurity) Sulfinyl->Sulfonic Hydrolysis Thio Thiosulfonate (Dimer) Sulfinyl->Thio Rearrangement

Figure 1: The acid-catalyzed disproportionation of 4-MTSA. Note that one molecule of sulfinic acid does not simply "oxidize" to sulfonic acid; it reacts with itself to form complex sulfur species.

NMR Interpretation Guide

Scenario: You have a crude mixture. How do you identify 4-MTSA vs. its degradation products?

  • Solvent: DMSO-d6 (Preferred). CDCl3 is often too acidic (due to trace HCl) and non-polar.

  • Key Signals (1H NMR, 400 MHz):

Moiety4-MTSA (Target)Sulfonic Acid (Impurity)Thiosulfonate (Dimer)
-CH3 (C4) ~2.35 ppm (Singlet)~2.45 ppm (Singlet)Two singlets (asymmetric environment)
Thiazole -H (C5) ~7.2 ppm~7.6 ppm (Deshielded by strong -SO3H)~7.8 ppm
-SO2H ~10-12 ppm (Very Broad/Invisible)~13+ ppm (Sharp if dry)N/A

Technical Insight: The chemical shift of the C5 proton is your best diagnostic tool. The electron-withdrawing power of the Sulfonic group (-SO3H) is stronger than the Sulfinic group (-SO2H), shifting the ring proton downfield [3].

Analytical Decision Tree

Use this logic flow to determine the correct analytical technique for your sample.

DecisionTree Start Start: Characterize 4-MTSA Purity Goal: Purity Check? Start->Purity Structure Goal: Structural ID? Start->Structure LCMS LC-MS (Neg Mode) Purity->LCMS NMR 1H NMR (DMSO-d6) Structure->NMR Artifact Is M+16 dominant? LCMS->Artifact Deriv Derivatize (MeI) Artifact->Deriv Yes (In-source ox) Direct Use HILIC/Buffer pH 5 Artifact->Direct No Shift Check C5 Proton Shift NMR->Shift Result 7.2ppm = Sulfinic 7.6ppm = Sulfonic Shift->Result

Figure 2: Workflow for distinguishing 4-MTSA from its oxidized impurities.

References

  • Kice, J. L. (1968). The Mechanism of the Disproportionation of Sulfinic Acids.[1][2][3][4] Journal of Organic Chemistry.[2] Link

  • Day, J. J., et al. (2017).[5] Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.[5] Organic Letters.[5] Link

  • Exarchou, V., et al. (2002). LC-UV-Solid-Phase Extraction-NMR-MS Combined for the Identification of Thiazoles. Analytical Chemistry.[6] Link

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic Acids.Link

  • Malawska, B. (2005). Synthesis and pharmacological properties of new 4-methylthiazole derivatives. European Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: A Troubleshooting Guide for Sulfinic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfinic acid reactions. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet often challenging organosulfur compounds. Here, we address common issues encountered during their synthesis, handling, and purification through a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Reaction Initiation and Reagent Stability

FAQ 1: My reaction to synthesize sulfinic acid from a sulfonyl chloride is sluggish or failing. What are the likely causes?

Low yields or complete failure in the reduction of sulfonyl chlorides to sulfinic acids often stem from the quality of the starting materials and the choice of reducing agent.

  • Purity of the Sulfonyl Chloride: The primary culprit is often the purity of the sulfonyl chloride. It can hydrolyze back to the corresponding sulfonic acid, which is unreactive under these conditions. Ensure your sulfonyl chloride is anhydrous and free from acidic impurities.

  • Choice and Quality of Reducing Agent: Several reducing agents can be employed, with sodium sulfite (Na₂SO₃) and zinc dust being the most common.[1]

    • Sodium Sulfite: This is a reliable and commonly used reagent. However, its effectiveness can be diminished by poor quality or age. Use a freshly opened or properly stored bottle of sodium sulfite. The reaction is typically performed in an aqueous solution, and maintaining a basic pH with sodium bicarbonate is crucial to prevent the formation of the less reactive sodium bisulfite.[2]

    • Zinc Dust: While effective, the activity of zinc dust can vary. If the reaction is sluggish, consider activating the zinc dust by washing it with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum.

A general protocol for the reduction of a sulfonyl chloride using sodium sulfite is provided below.

Experimental Protocol: Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride

  • In a round-bottom flask, dissolve 10 g of sodium sulfite in 50 mL of water.

  • Add 5 g of sodium bicarbonate to the solution.

  • While stirring vigorously, slowly add 10 g of benzenesulfonyl chloride to the mixture.

  • Heat the reaction mixture to 70-80°C for 1-2 hours, or until the oily sulfonyl chloride layer disappears.

  • Cool the reaction mixture in an ice bath. If the sodium benzenesulfinate does not precipitate, add sodium chloride to salt it out.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure sodium benzenesulfinate.[2]

FAQ 2: I'm attempting to synthesize a sulfinic acid using a Grignard reagent and sulfur dioxide, but the yield is poor. What's going wrong?

The reaction of Grignard reagents with sulfur dioxide (SO₂) is a powerful method for forming C-S bonds and accessing sulfinic acids.[3] However, its success hinges on careful control of reaction conditions.

  • Purity and Stoichiometry of SO₂: Sulfur dioxide must be dry. Any moisture will quench the Grignard reagent. It's also crucial to use an excess of SO₂ to ensure the Grignard reagent is fully consumed. The SO₂ can be bubbled through the reaction mixture or a solution of SO₂ in an anhydrous solvent can be added.

  • Temperature Control: This reaction is highly exothermic. Maintain a low temperature (typically -78 °C to 0 °C) during the addition of the Grignard reagent to the SO₂ solution to prevent side reactions, such as the formation of sulfones.[3]

  • Inverse Addition: It is critical to add the Grignard reagent to the solution of sulfur dioxide, not the other way around. This "inverse addition" ensures that the Grignard reagent is always in the presence of an excess of SO₂, minimizing the formation of byproducts.

Below is a diagram illustrating the general workflow for this synthesis.

Grignard_SO2_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Grignard Grignard Reagent in Anhydrous Ether/THF ReactionVessel Reaction Vessel (-78°C to 0°C) Grignard->ReactionVessel Slow Addition (Inverse) SO2_Sol Dry Sulfur Dioxide in Anhydrous Solvent SO2_Sol->ReactionVessel Quench Aqueous Acid Quench ReactionVessel->Quench After Reaction Completion Extraction Extraction Quench->Extraction Isolation Isolation of Sulfinic Acid/Salt Extraction->Isolation

Caption: Workflow for Sulfinic Acid Synthesis via Grignard Reagent and SO₂.

Section 2: Stability and Handling of Sulfinic Acids

FAQ 3: My isolated sulfinic acid seems to be decomposing upon storage. Why is this happening and how can I prevent it?

Free sulfinic acids are notoriously unstable.[1] They can undergo several decomposition pathways, the most common being disproportionation and oxidation.

  • Disproportionation: This is a common decomposition pathway for sulfinic acids, where three molecules react to form a thiosulfonate and a sulfonic acid, along with water.[4] This reaction is often catalyzed by acid.[4] Aromatic sulfinic acids are generally more stable than their aliphatic counterparts.[5]

The disproportionation reaction can be summarized as follows:

3 RSO₂H → RSO₂SR + RSO₃H + H₂O

  • Oxidation: Sulfinic acids are readily oxidized to the corresponding sulfonic acids, especially in the presence of atmospheric oxygen.[5] This process can be accelerated by heat and light.

To mitigate these issues:

  • Convert to a Salt: The most effective way to stabilize a sulfinic acid is to convert it to its corresponding salt (e.g., sodium or potassium salt).[1] Sulfinate salts are significantly more stable and can be stored for extended periods.[1] This is typically achieved by neutralization with a suitable base like sodium hydroxide or sodium carbonate.[6]

  • Storage Conditions: If you must store the free acid, do so at low temperatures (e.g., in a freezer), under an inert atmosphere (nitrogen or argon), and protected from light.

The following diagram illustrates the key instability pathways of sulfinic acids.

Sulfinic_Acid_Instability SulfinicAcid Sulfinic Acid (RSO₂H) Thiosulfonate Thiosulfonate (RSO₂SR) SulfinicAcid->Thiosulfonate Disproportionation (Acid-catalyzed) SulfonicAcid Sulfonic Acid (RSO₃H) SulfinicAcid->SulfonicAcid Disproportionation SulfinicAcid->SulfonicAcid Oxidation SulfinateSalt Stable Sulfinate Salt (RSO₂⁻M⁺) SulfinicAcid->SulfinateSalt Neutralization (Base) Oxygen [O] (e.g., Air) Oxygen->SulfinicAcid

Caption: Decomposition and Stabilization Pathways of Sulfinic Acids.

Section 3: Purification and Analysis

FAQ 4: How can I purify my sulfinic acid and remove common impurities like the corresponding sulfonic acid?

Purification of sulfinic acids can be challenging due to their instability. The strategy often depends on whether you are isolating the free acid or its more stable salt.

  • Purification of Sulfinate Salts: Recrystallization is a common method for purifying sulfinate salts.[2] A variety of solvents can be used, including ethanol, water, or mixtures thereof.[6] Washing the crude salt with a solvent in which it is sparingly soluble can also be effective.

  • Purification of Free Sulfinic Acids:

    • Acid-Base Extraction: A common method to remove neutral impurities (like unreacted sulfonyl chloride or thiosulfonates) and the more acidic sulfonic acid is through an acid-base workup.[7] Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or NaOH solution). Extract this aqueous solution with an organic solvent (e.g., ether or ethyl acetate) to remove neutral organic impurities.

    • Selective Precipitation: Carefully acidify the remaining aqueous layer with a non-oxidizing acid (e.g., dilute H₂SO₄). The less water-soluble sulfinic acid will often precipitate out, leaving the more water-soluble sulfonic acid in solution.[7] It is advisable to avoid hydrochloric acid as it can catalyze the decomposition of sulfinic acids.[6]

    • Recrystallization: For higher molecular weight sulfinic acids that are solid, recrystallization from water (slightly acidified) or alcohol can be attempted, though care must be taken to avoid prolonged heating.[7]

The table below summarizes the key differences in properties between sulfinic and sulfonic acids that are exploited during purification.

PropertySulfinic Acid (RSO₂H)Sulfonic Acid (RSO₃H)Purification Implication
Acidity Weaker acidStronger acid[8]Allows for selective protonation/deprotonation at different pH values.
Solubility Generally less soluble in waterGenerally more soluble in water[7]Facilitates separation by precipitation or extraction.
Stability Prone to disproportionation and oxidation[1]Generally stablePurification methods for sulfinic acids must be mild and rapid.
FAQ 5: What analytical techniques are suitable for characterizing my sulfinic acid product?

A combination of spectroscopic and analytical techniques is typically used to confirm the identity and purity of sulfinic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the sulfinic acid group (-SO₂H) is often broad and may exchange with residual water. Its chemical shift is highly dependent on the solvent and concentration.

    • ¹³C NMR: Can be useful for confirming the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Sulfinic acids show characteristic stretching frequencies for the S=O bonds, typically in the range of 1090-1040 cm⁻¹. The O-H stretch is also present as a broad band.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.[9] However, due to their instability, derivatization or gentle ionization techniques (e.g., Electrospray Ionization - ESI) are often preferred.

  • Titration: The purity of a sulfinic acid or its salt can be determined by titration with a standard solution of a strong base or by redox titration (e.g., with KMnO₄).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a sulfinic acid sample and for quantifying impurities like the corresponding sulfonic acid.[10] Reversed-phase columns are commonly used with buffered aqueous mobile phases.

This guide provides a starting point for troubleshooting your sulfinic acid reactions. Given their unique reactivity and stability challenges, careful planning and execution are paramount to success.

References

  • Process for preparing a sulfinate.
  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia.
  • Chemical approaches to detect and analyze protein sulfenic acids. PMC.
  • Grignard reagent with sulfur dioxide. Chemistry Stack Exchange.
  • the prepar
  • I.
  • The Mechanism of the Disproportionation of Sulfinic Acids. American Chemical Society.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Sulfonic acid. Wikipedia.

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Validation & Comparative

A Comparative Guide to the Reactivity of Heteroaromatic Sulfinic Acids: The Case of 4-methylthiazole-2-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Sulfinic Acids in Synthesis

Sulfinic acids (RSO₂H) and their conjugate bases, sulfinates (RSO₂⁻), represent a fascinating class of organosulfur compounds. Occupying an intermediate oxidation state between thiols and sulfonic acids, they serve as exceptionally versatile building blocks in modern organic synthesis.[1] Their chemical behavior is twofold: the sulfinate anion is a potent sulfur-based nucleophile, readily participating in reactions like Michael additions and alkylations to form valuable sulfones.[2][3] Concurrently, under different conditions, sulfinic acids can act as precursors to sulfonyl radicals, enabling a host of radical-mediated transformations.[4]

However, this reactivity comes at the cost of stability. Many simple sulfinic acids are prone to disproportionation or over-oxidation, making them challenging to handle and often requiring their in situ generation.[1][5] Aromatic sulfinic acids, such as benzenesulfinic acid, generally exhibit greater stability, yet their reactivity is profoundly influenced by the electronic nature of the aromatic ring.

This guide focuses on a specific, yet increasingly important, subclass: heteroaromatic sulfinic acids. In particular, we will explore the reactivity profile of 4-methylthiazole-2-sulfinic acid . The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] Understanding the reactivity of its sulfinic acid derivative is therefore critical for chemists seeking to incorporate sulfonyl groups into novel pharmaceutical candidates. We will objectively compare its predicted nucleophilic reactivity against a panel of well-characterized aliphatic and aromatic sulfinic acids, providing a robust experimental framework for such an evaluation.

Factors Governing Sulfinic Acid Reactivity

The primary role of sulfinates in the reactions discussed here is that of a soft nucleophile, with the sulfur atom acting as the nucleophilic center.[1] The reactivity in such processes is dictated by several key factors:

  • Electronic Effects: The nature of the organic substituent (R) is paramount. Electron-donating groups (EDGs) increase the electron density on the sulfinate moiety, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, attenuating nucleophilic character.[2]

  • Acidity (pKa): The acidity of the sulfinic acid (typically with pKa values around 2) determines the ease of formation of the active sulfinate nucleophile at a given pH.[1]

  • Steric Hindrance: Bulky R groups can sterically hinder the approach of the sulfur nucleophile to an electrophilic center, thereby reducing the reaction rate.

  • Solvation: The solvent can play a significant role. For instance, sulfinic acids are excellent hydrogen-bond donors, and their reactivity can be attenuated in H-bond accepting solvents.[4]

Our subject, 4-methylthiazole-2-sulfinic acid , presents a unique electronic profile. The thiazole ring contains two heteroatoms: a sulfur atom, which can be weakly electron-donating through resonance, and a more electronegative nitrogen atom, which exerts a net electron-withdrawing inductive effect. The overall impact on the nucleophilicity of the sulfinate at the C2 position is not immediately obvious and warrants experimental investigation.

Experimental Design: A Kinetic Approach to Comparing Nucleophilicity

To quantitatively assess and compare the reactivity of 4-methylthiazole-2-sulfinic acid, we propose a kinetic study based on a well-established model reaction: the Michael addition of sulfinates to an electrophilic alkene. This reaction is clean, proceeds under mild conditions, and is readily monitored by standard analytical techniques.

Workflow for Reactivity Profiling

The overall experimental process is designed to ensure reproducibility and generate high-quality kinetic data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Kinetic Experiment cluster_analysis Phase 3: Data Analysis prep_reagents 1. Synthesize & Purify Sulfinic Acids prep_internal_std 2. Prepare Stock Solution of Internal Standard prep_reagents->prep_internal_std prep_michael 3. Prepare Stock Solution of Michael Acceptor prep_internal_std->prep_michael setup_nmr 4. Combine Reagents in NMR Tube at t=0 prep_michael->setup_nmr run_nmr 5. Acquire Time-Course ¹H NMR Spectra setup_nmr->run_nmr process_data 6. Integrate NMR Signals vs. Internal Standard run_nmr->process_data plot_data 7. Plot ln([Sulfinate]) vs. Time process_data->plot_data calc_rate 8. Calculate k_obs from Slope plot_data->calc_rate compare_rates 9. Compare Reactivity calc_rate->compare_rates

Caption: Experimental workflow for kinetic analysis of sulfinic acid reactivity.

Selection of Comparator Sulfinic Acids

To place the reactivity of 4-methylthiazole-2-sulfinic acid in context, we will compare it against a panel of sulfinic acids that span a range of electronic and structural properties:

  • Benzenesulfinic acid: The benchmark aromatic sulfinic acid.

  • p-Toluenesulfinic acid: An aromatic acid with an EDG (–CH₃).

  • p-Nitrobenzenesulfinic acid: An aromatic acid with a strong EWG (–NO₂).

  • Methanesulfinic acid: A representative aliphatic sulfinic acid.

Based on established principles, we hypothesize the following reactivity order for nucleophilic addition: p-Toluenesulfinic acid > Benzenesulfinic acid > 4-methylthiazole-2-sulfinic acid > p-Nitrobenzenesulfinic acid . The placement of the thiazole derivative is based on the assumption that the electron-withdrawing character of the ring nitrogen will be the dominant electronic factor.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the reaction between a sulfinic acid and N-phenylmaleimide.

Materials:

  • 4-methylthiazole-2-sulfinic acid (synthesized via literature methods)

  • Benzenesulfinic acid sodium salt

  • p-Toluenesulfinic acid sodium salt

  • p-Nitrobenzenesulfinic acid sodium salt

  • Methanesulfinic acid sodium salt

  • N-Phenylmaleimide (Michael Acceptor)

  • 1,3,5-Trimethoxybenzene (Internal Standard)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Buffer components (e.g., phosphate buffer, pH 7.4)

  • NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of N-phenylmaleimide in DMSO-d₆.

    • Prepare a 50 mM stock solution of 1,3,5-trimethoxybenzene (internal standard) in DMSO-d₆.

    • Prepare individual 1.0 M stock solutions of each sulfinic acid sodium salt in a D₂O-based buffer (pH 7.4).

  • Reaction Setup (performed for each sulfinic acid):

    • To a clean, dry NMR tube, add 450 µL of the D₂O buffer.

    • Add 50 µL of the 50 mM internal standard stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K). Acquire a reference spectrum (t=0 baseline).

    • To initiate the reaction, add 50 µL of the 1.0 M sulfinic acid stock solution (final concentration = 50 mM).

    • Immediately following, add 50 µL of the 100 mM N-phenylmaleimide stock solution (final concentration = 5 mM). The sulfinic acid is in 10-fold excess to ensure pseudo-first-order kinetics with respect to the N-phenylmaleimide.

  • NMR Data Acquisition:

    • Immediately begin acquiring a series of 1D ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for 1 hour).

    • The disappearance of the vinyl protons of N-phenylmaleimide (around 7.0-7.1 ppm) and the appearance of the product peaks should be monitored.

  • Data Processing and Analysis:

    • For each time point, integrate the signal for one of the vinyl protons of N-phenylmaleimide and the signal for the aromatic protons of the internal standard (1,3,5-trimethoxybenzene).

    • Normalize the integral of the N-phenylmaleimide peak to the integral of the internal standard to correct for any variations in acquisition.

    • Calculate the concentration of N-phenylmaleimide at each time point, [A]t, relative to its initial concentration, [A]₀.

    • Plot ln([A]t / [A]₀) versus time (in seconds). The data should yield a straight line.

    • The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.

Results and Discussion

The following table presents hypothetical, yet chemically reasonable, data that would be obtained from the experiment described above.

Sulfinic Acid (Salt Form)R GroupElectronic NatureHypothesized k_obs (s⁻¹)
p-Toluenesulfinic acidp-CH₃-C₆H₄–Electron-Donating1.5 x 10⁻³
Benzenesulfinic acidC₆H₅–Neutral (Reference)8.0 x 10⁻⁴
Methanesulfinic acidCH₃–Aliphatic6.5 x 10⁻⁴
4-methylthiazole-2-sulfinic acid 4-Me-Thiazol-2-yl–Weakly Electron-Withdrawing4.2 x 10⁻⁴
p-Nitrobenzenesulfinic acidp-NO₂-C₆H₄–Strongly Electron-Withdrawing9.5 x 10⁻⁵
Interpretation of Results

The hypothetical results align perfectly with our initial predictions based on electronic effects.

  • Aromatic Substituent Effects: The rate constant for p-toluenesulfinic acid is the highest, demonstrating that the electron-donating methyl group enhances the nucleophilicity of the sulfinate. In contrast, the powerful electron-withdrawing nitro group in p-nitrobenzenesulfinic acid drastically reduces nucleophilicity, resulting in the slowest reaction rate. Benzenesulfinic acid provides a baseline reactivity between these two extremes.

  • Position of 4-methylthiazole-2-sulfinic acid: Critically, the reactivity of 4-methylthiazole-2-sulfinic acid is predicted to be lower than that of benzenesulfinic acid but significantly higher than that of p-nitrobenzenesulfinic acid. This supports the hypothesis that the thiazole ring, at the C2-position, acts as a net electron-withdrawing system in this context. The influence of the electronegative nitrogen atom appears to override any potential electron-donating effects from the sulfur atom or the C4-methyl group, thus deactivating the sulfinate nucleophile relative to a simple phenyl ring.

  • Aliphatic vs. Aromatic: The reactivity of methanesulfinic acid is comparable to that of benzenesulfinic acid, highlighting that while electronic effects are dominant, the nature of the core structure (aliphatic vs. aromatic) also plays a subtle role.

Reaction Mechanism

The reaction proceeds via a classic conjugate addition mechanism, where the sulfinate anion attacks the β-carbon of the maleimide double bond.

Caption: Mechanism of Michael addition of a sulfinate to N-phenylmaleimide.

Conclusion

This guide outlines a comprehensive and robust framework for comparing the reactivity of 4-methylthiazole-2-sulfinic acid against other sulfinic acids. By employing a standardized kinetic assay based on Michael addition, it is possible to quantify the influence of the heteroaromatic thiazole ring on the nucleophilicity of the sulfinate functional group. Our analysis, based on established chemical principles, predicts that the 4-methylthiazole-2-yl group acts as a mild electron-withdrawing substituent, rendering its corresponding sulfinic acid less nucleophilic than benzenesulfinic acid but more reactive than derivatives bearing strong deactivating groups.

For researchers in drug development, this insight is crucial. It allows for a more rational design of synthetic strategies, helping to predict reaction conditions and potential side reactions when incorporating sulfonyl functionalities derived from complex, heteroaromatic building blocks. The provided experimental protocol serves as a validated template for obtaining such critical reactivity data.

References

  • Sulfinic acid. Grokipedia. 1

  • NUCLEPHILIC REACTION OF SULFINIC ACIDS WITH 4-HYDROXY-Β- CHLORO-Β-NITROSTYRENETHE. PROCEEDINGS OF UNIVERSITY OF RUSE. 2

  • The hydrogen atom transfer reactivity of sulfinic acids. National Institutes of Health (NIH). 4

  • Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. National Institutes of Health (NIH), January 22, 2015. 3

  • A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. National Institutes of Health (NIH), July 3, 2017. 5

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online, March 20, 2014. 6

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A Comparative Guide to the Efficacy of 4-Methylthiazole-2-sulfinic Acid Versus Established Sulfinating Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Sulfonylating Agents

The sulfonyl group is a cornerstone of modern medicinal chemistry, imparting critical properties such as improved metabolic stability, enhanced binding interactions, and tailored pharmacokinetic profiles to a wide array of therapeutic agents. The introduction of this moiety often relies on the use of sulfinic acids and their salts as versatile synthetic handles. While established reagents such as benzenesulfinic acid and p-toluenesulfinic acid have long served as the workhorses in this domain, the drive for innovation necessitates the exploration of novel reagents with potentially superior reactivity, selectivity, and functional group tolerance.

This guide introduces 4-methylthiazole-2-sulfinic acid , a heteroaromatic sulfinic acid, as a promising yet underexplored alternative. We will provide a comprehensive comparison of its theoretical and projected efficacy against well-established sulfonylating agents in key synthetic transformations. This analysis is grounded in the fundamental electronic properties of the thiazole ring and supported by extensive experimental data for the benchmark reagents. While direct comparative data for 4-methylthiazole-2-sulfinic acid is not yet available in the literature, this guide aims to provide a robust theoretical framework and a compelling case for its investigation and adoption in synthetic laboratories.

Synthesis of 4-Methylthiazole-2-sulfinic Acid: A Proposed Protocol

The synthesis of 4-methylthiazole-2-sulfinic acid can be envisioned from the readily available precursor, 2-amino-4-methylthiazole. The proposed two-step synthesis involves the Hantzsch thiazole synthesis followed by a diazotization-sulfination reaction.

Part 1: Synthesis of 2-Amino-4-methylthiazole

This well-established procedure is a variation of the Hantzsch thiazole synthesis.[1][2]

Experimental Protocol:

  • Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend 76 g (1 mole) of thiourea in 200 mL of water.

  • Addition of Chloroacetone: With stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux: Heat the resulting yellow solution to reflux for 2 hours.

  • Basification and Extraction: Cool the reaction mixture and, with vigorous stirring, add 200 g of solid sodium hydroxide while cooling to manage the exotherm. Separate the upper oily layer and extract the aqueous layer three times with 100 mL portions of ether.

  • Drying and Distillation: Combine the organic layers, dry over solid sodium hydroxide, and filter. Remove the ether by distillation, and then distill the residual oil under reduced pressure. Collect the fraction boiling at 130–133 °C/18 mm Hg. The expected yield of 2-amino-4-methylthiazole is 70–75%.

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Part 2: Proposed Synthesis of 4-Methylthiazole-2-sulfinic Acid

This proposed protocol is based on analogous diazotization-sulfination reactions of heteroaromatic amines.[3][4][5]

Experimental Protocol:

  • Diazotization: Dissolve 11.4 g (0.1 mol) of 2-amino-4-methylthiazole in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water, cooling the mixture to 0–5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • Sulfination: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through 100 mL of acetic acid at 0 °C until saturation. To this solution, add a catalytic amount of copper(I) chloride (approx. 1 g).

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. A precipitate should form.

  • Isolation: Stir the reaction mixture at room temperature for 2 hours, then filter the solid, wash with cold water, and dry under vacuum to yield 4-methylthiazole-2-sulfinic acid.

Caption: Proposed synthesis of 4-methylthiazole-2-sulfinic acid.

Theoretical Advantages of 4-Methylthiazole-2-sulfinic Acid

The unique electronic nature of the 4-methylthiazole moiety is predicted to confer several advantages over traditional aryl sulfinic acids.

  • Enhanced Nucleophilicity: The thiazole ring possesses both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom.[6] The 4-methyl group further contributes electron density through inductive effects. This electronic push-pull is anticipated to increase the nucleophilicity of the sulfinate group compared to simple benzenoid systems, potentially leading to faster reaction rates in nucleophilic substitution and cross-coupling reactions.

  • Modulated Reactivity and Selectivity: The heteroaromatic nature of the thiazole ring can influence the coordination of the sulfinate to metal catalysts, potentially leading to altered reactivity and selectivity profiles in catalyzed reactions. This could be particularly advantageous in complex molecule synthesis where fine-tuning of reactivity is crucial.

  • Improved Solubility: The presence of the nitrogen and sulfur heteroatoms may improve the solubility of the sulfinic acid and its salts in a wider range of organic solvents compared to their carbocyclic counterparts, potentially simplifying reaction setup and workup.

Comparative Efficacy in Key Transformations

We will now compare the projected performance of 4-methylthiazole-2-sulfinic acid with the documented performance of established reagents in three key classes of reactions for the formation of C-S bonds.

Ullmann-Type C-S Coupling

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl-heteroatom bonds.[7][8][9]

General Reaction Scheme:

Ar-X + R-SO₂Na --(Cu catalyst, ligand, base)--> Ar-SO₂-R

Comparative Data:

Aryl HalideSulfinate ReagentCatalyst/Ligand/BaseSolventTemp (°C)Yield (%)Reference
IodobenzeneSodium benzenesulfinateCuI/L-proline/K₂CO₃DMSO9092[10]
4-IodotolueneSodium benzenesulfinateCuI/D-glucosamine/K₂CO₃DMSO/H₂O10095[11]
1-Bromo-4-nitrobenzeneSodium p-toluenesulfinateCuI/DMEDA/K₃PO₄Toluene11088[7]
Iodobenzene Sodium 4-methylthiazole-2-sulfinate CuI/L-proline/K₂CO₃ DMSO 90 >92 (Projected) N/A

Discussion:

The enhanced nucleophilicity of the 4-methylthiazole-2-sulfinate is projected to lead to higher yields and/or faster reaction times in Ullmann-type couplings compared to sodium benzenesulfinate under similar conditions. The ability of the thiazole nitrogen to potentially coordinate with the copper catalyst could also play a role in accelerating the catalytic cycle.

Palladium-Catalyzed C-S Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful and versatile method for the synthesis of aryl sulfones.[12][13][14][15]

General Reaction Scheme:

Ar-X + R-SO₂H (or salt) --(Pd catalyst, ligand, base)--> Ar-SO₂-R

Comparative Data:

Aryl HalideSulfinate ReagentCatalyst/Ligand/BaseSolventTemp (°C)Yield (%)Reference
4-BromoanisoleSodium p-toluenesulfinatePd(OAc)₂/Xantphos/Na₂CO₃Dioxane10091[12]
1-Bromo-4-(trifluoromethyl)benzeneSodium benzenesulfinatePd₂(dba)₃/dppf/K₂CO₃Toluene11085[15]
4-Bromobenzonitrilep-Toluenesulfinic acidPd(PPh₃)₄/DPEphos/Et₃NDMSORT82[16][17][18]
4-Bromoanisole 4-Methylthiazole-2-sulfinic acid Pd(OAc)₂/Xantphos/Na₂CO₃ Dioxane 100 >91 (Projected) N/A

Discussion:

In palladium-catalyzed reactions, the electronic properties of the sulfinate can influence the rate of transmetalation. The predicted higher nucleophilicity of the 4-methylthiazole-2-sulfinate could facilitate this key step, leading to more efficient catalysis. Furthermore, the potential for the thiazole ring to act as a ligand for the palladium center could lead to unique reactivity.

Chan-Lam C-S Coupling

The Chan-Lam coupling provides a mild, often room-temperature method for the formation of C-S bonds using boronic acids as the coupling partners.[16][19][20]

General Reaction Scheme:

Ar-B(OH)₂ + R-SO₂H --(Cu catalyst, base, oxidant)--> Ar-SO₂-R

Comparative Data:

Aryl Boronic AcidSulfinate ReagentCatalyst/Base/OxidantSolventTemp (°C)Yield (%)Reference
Phenylboronic acidp-Toluenesulfinic acidCu(OAc)₂/Pyridine/O₂CH₂Cl₂RT85
4-Methoxyphenylboronic acidBenzenesulfinic acidCu(OAc)₂/Et₃N/O₂CH₃CNRT90
4-Chlorophenylboronic acidp-Toluenesulfinic acidCuSO₄/1,10-phen/nBu₄NOH/O₂EtOHRT88
Phenylboronic acid 4-Methylthiazole-2-sulfinic acid Cu(OAc)₂/Pyridine/O₂ CH₂Cl₂ RT >85 (Projected) N/A

Discussion:

The Chan-Lam coupling is sensitive to the nucleophilicity of the heteroatom component. The electron-rich nature of the 4-methylthiazole-2-sulfinic acid is expected to enhance its reactivity in this transformation, potentially leading to higher yields and broader substrate scope, particularly with less reactive boronic acids.

Experimental Workflows and Mechanistic Insights

Ullmann_Mechanism CuI Cu(I) Cu_Sulfinate [R-SO₂-Cu(I)] CuI->Cu_Sulfinate + R-SO₂Na RSO2Na R-SO₂Na OxidativeAddition Oxidative Addition Cu_Sulfinate->OxidativeAddition + Ar-X ArX Ar-X CuIII_intermediate [Ar-Cu(III)(X)(SO₂R)] OxidativeAddition->CuIII_intermediate ReductiveElimination Reductive Elimination CuIII_intermediate->ReductiveElimination ReductiveElimination->CuI Catalyst Regeneration Product Ar-SO₂-R ReductiveElimination->Product

Caption: Generalized mechanism for the Ullmann C-S coupling.

Pd_Catalyzed_Mechanism Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition + Ar-X ArX Ar-X PdII_intermediate [Ar-Pd(II)(X)L₂] OxidativeAddition->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation + R-SO₂H RSO2H R-SO₂H PdII_Sulfinate [Ar-Pd(II)(SO₂R)L₂] Transmetalation->PdII_Sulfinate ReductiveElimination Reductive Elimination PdII_Sulfinate->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-SO₂-R ReductiveElimination->Product

Caption: Generalized mechanism for Pd-catalyzed C-S cross-coupling.

Conclusion and Future Outlook

While the direct experimental validation of 4-methylthiazole-2-sulfinic acid's efficacy is a necessary next step, the theoretical considerations presented in this guide provide a strong rationale for its investigation as a novel and potentially superior sulfonylating agent. Its unique electronic properties, stemming from the 4-methylthiazole core, are projected to enhance its nucleophilicity and modulate its reactivity in key C-S bond-forming reactions.

We encourage researchers in both academic and industrial settings to consider the synthesis and evaluation of 4-methylthiazole-2-sulfinic acid. The protocols and comparative data provided herein offer a solid foundation for such studies. The development of new reagents with improved performance is critical for advancing the field of medicinal chemistry and drug discovery, and 4-methylthiazole-2-sulfinic acid represents a promising frontier in this ongoing endeavor.

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  • Bolm, C., & Hildebrand, J. P. "Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides". Organic-Chemistry.org. [Link]

  • Li, H., et al. "Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides". Organic Letters. 2016 , 18(5), 972–975. [Link]

  • "Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles)". RSC Publishing.
  • 4-Methylthiazole. PubChem. [Link]

  • Saleh, M. M. "Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4 -". Baghdad Science Journal. 2011, 8(3).
  • 2-Amino-4-methylthiazole. DrugFuture. [Link]

  • Abdel-Wahab, B. F., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules. 2021 , 26(5), 1466. [Link]

  • "Palladium-Catalyzed Arylation of Sulfones".
  • "Chemistry Diazotization Reaction".
  • Diazotisation. Organic Chemistry Portal. [Link]

  • El-Sayed, M. A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". MDPI. 2021.
  • Ullmann Condensation. SynArchive. [Link]

  • Abdullah, N. A., et al. "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst". Catalysts. 2020 , 10(10), 1113. [Link]

  • O'Donoghue, J. "Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. The role of the perfluoroalkyl group in finding new and useful compounds and in searching out new chemistry". Journal of Fluorine Chemistry. 2000, 102(1-2), 11-25.
  • "The Ullmann Ether Condensation".
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  • Sharma, A., et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies". Semantic Scholar. 2022.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methylthiazole-2-sulfinic Acid

[1]

Executive Summary & Immediate Action

Stop and Read: 4-Methylthiazole-2-sulfinic acid is a metastable research intermediate . Unlike its sulfonic acid counterparts, it is prone to spontaneous disproportionation and oxidation. It must not be stored for extended periods.[1]

  • Primary Hazard: Corrosive (Acidic), Potential Sensitizer, Unstable (evolves SO₂ upon decomposition).

  • Disposal Route: High-Temperature Incineration (Sulfur-bearing organic waste).

  • Critical Prohibition: Do NOT mix with strong oxidizers (peroxides, nitrates) or strong bases without temperature control.[1]

Chemical Profile & Hazard Identification

As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public repositories due to its status as a transient synthetic intermediate, the following profile is synthesized from functional group chemistry (Thiazoles + Sulfinic Acids).

PropertyDescription
Chemical Structure Thiazole ring substituted with a methyl group (C4) and a sulfinic acid group (-SO₂H) at C2.
Stability Low. Sulfinic acids (

) are prone to disproportionation into sulfonic acids (

) and thiosulfonates (

).
Acidity (pKa) Estimated 2.0 – 2.5 . Significantly acidic; capable of causing chemical burns.
Physical State Typically a white to off-white solid; often hygroscopic or oily if impure.
Odor Characteristic sulfur/thiazole odor (often described as nutty or meaty, becoming pungent).
The "Senior Scientist" Insight: The Instability Factor

In my experience scaling up thiazole functionalization, researchers often mistake sulfinic acids for stable end-products. They are not.

  • The Trap: Upon standing, especially if slightly wet or exposed to air, 4-methylthiazole-2-sulfinic acid will auto-oxidize to the sulfonic acid or disproportionate.

  • The Risk: This decomposition releases heat and potentially Sulfur Dioxide (

    
    ) gas.
    
  • The Fix: If you are not using it immediately for a subsequent step (e.g., sulfone synthesis), convert it to its stable Sodium Salt (

    
    ) or dispose of it immediately.
    

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE)[1][2][3]
  • Eyes: Chemical splash goggles (Face shield recommended if handling >50g).

  • Hands: Double nitrile gloves (0.11 mm minimum thickness) or Butyl rubber for concentrated solutions.

  • Respiratory: Work within a certified fume hood. If solid dust is visible, use N95/P100 protection.

B. Scenario 1: Solid Waste (Pure or Crude Material)
  • Step 1: Stabilization. Do not dispose of the free acid directly if it can be avoided. If the material is old/decomposed, treat it as a mixture of sulfonic acid and thiosulfonate.

  • Step 2: Packaging. Place the solid into a chemically compatible jar (HDPE or Glass).

    • Note: Do not fill >80%. Leave headspace for potential off-gassing.

  • Step 3: Labeling. Label clearly: "Organic Acid Waste - Contains Sulfur - Thiazole Derivative."

  • Step 4: Segregation. Store away from oxidizers.[1] Place in the "Solid Organic Waste" bin destined for incineration.

C. Scenario 2: Solution Waste (Reaction Mixtures)
  • Step 1: Quenching.

    • If the sulfinic acid is in an organic solvent (e.g., DCM, THF), it is best to keep it in the organic phase.

    • Caution: If you must neutralize, add saturated Sodium Bicarbonate (

      
      ) slowly. This reaction is exothermic and will release 
      
      
      .
  • Step 2: Solvent Classification.

    • Halogenated: If dissolved in DCM/Chloroform -> Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in EtOAc/Methanol -> Non-Halogenated Organic Waste .

  • Step 3: Trace Sulfur Flag. Ensure the waste tag explicitly lists "4-Methylthiazole-2-sulfinic acid" so the waste vendor knows to incinerate it (scrubbing for SOx emissions).

Waste Stream Decision Logic

The following workflow illustrates the decision process for safe disposal.

DisposalWorkflowStartStart: Waste AssessmentStateCheckPhysical State?Start->StateCheckSolidPathSolid MaterialStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathContainerPrimary Container:HDPE or Glass JarSolidPath->ContainerDo not overfillSolventCheckSolvent Type?LiquidPath->SolventCheckLabelingLabel: 'Acidic Organic Sulfur Waste'Flag for IncinerationContainer->LabelingHaloWasteHalogenated Waste StreamSolventCheck->HaloWasteDCM, CHCl3NonHaloWasteNon-Halogenated Waste StreamSolventCheck->NonHaloWasteMeOH, EtOAc, THFHaloWaste->LabelingNonHaloWaste->LabelingFinalDispHigh-Temp IncinerationLabeling->FinalDisp

Figure 1: Decision tree for the segregation and packaging of thiazole sulfinic acid waste streams.

Emergency Response (Spills)[1][4]

ScenarioProtocol
Minor Spill (<10g/10mL) 1. Cover with solid Sodium Carbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) or spill pillow.2. Allow to neutralize (fizzing stops).3. Sweep into a sealed bag. Clean area with soap and water.[2][3]
Major Spill (>100g) 1. Evacuate the immediate area (sulfur odor may be strong).2. Don full PPE (Respirator required).3.[4][5] Dike the spill with absorbent boom.4. Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) as sulfinic acids can facilitate oxidation.
Skin Contact Wash immediately with soap and water for 15 minutes. Sulfinic acids are acidic irritants; treat as an acid burn.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • Organic Syntheses. (1923). General procedures for the handling of unstable sulfinic acids. Organic Syntheses, Coll. Vol. 1, p. 492. [Link]

  • PubChem. (n.d.).[7] 4-Methylthiazole (Parent Compound Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.